molecular formula C5H8O2 B377074 3-Methyl-2-butenoic acid CAS No. 541-47-9

3-Methyl-2-butenoic acid

Cat. No.: B377074
CAS No.: 541-47-9
M. Wt: 100.12 g/mol
InChI Key: YYPNJNDODFVZLE-UHFFFAOYSA-N
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Description

3-methylbut-2-enoic acid is a methyl-branched fatty acid that is but-2-enoic acid bearing a methyl substituent at position 3. It has a role as a plant metabolite. It is a monounsaturated fatty acid, a short-chain fatty acid, a methyl-branched fatty acid and an alpha,beta-unsaturated monocarboxylic acid. It is functionally related to a 2-butenoic acid.
3,3-Dimethylacrylic acid has been reported in Farfugium japonicum, Peucedanum japonicum, and other organisms with data available.
structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-2-enoic acid
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InChI

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h3H,1-2H3,(H,6,7)
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InChI Key

YYPNJNDODFVZLE-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC(=O)O)C
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID2047145
Record name 3,3-Dimethylacrylic acid
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Molecular Weight

100.12 g/mol
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Physical Description

Slightly yellow crystalline powder; [Acros Organics MSDS], Solid, Solid; green, phenolic, dairy aroma
Record name 3-Methylcrotonic acid
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Record name Senecioic acid
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Boiling Point

195.00 to 197.00 °C. @ 760.00 mm Hg
Record name Senecioic acid
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Solubility

10 mg/mL, Soluble in most organic solvents, soluble (in ethanol)
Record name Senecioic acid
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CAS No.

541-47-9
Record name 3-Methyl-2-butenoic acid
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Record name 3,3-Dimethylacrylic acid
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Record name 3-methylcrotonic acid
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Record name 3-METHYL CROTONIC ACID
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Record name Senecioic acid
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Melting Point

65 °C
Record name Senecioic acid
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Foundational & Exploratory

The Enigmatic Presence of 3-Methyl-2-Butenoic Acid in the Plant Kingdom: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenoic acid, also known as senecioic acid or 3,3-dimethylacrylic acid, is a short-chain fatty acid that has been identified as a metabolite in various plant species. Its presence, biosynthesis, and potential physiological roles are of growing interest to researchers in plant biology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, detailing its quantification, potential biosynthetic pathways, and putative functions, particularly in plant defense.

Natural Occurrence and Quantitative Data

This compound has been reported in a diverse range of plant species, suggesting a widespread, albeit often in trace amounts, distribution. Its presence has been documented in the following plants:

  • Farfugium japonicum (Leopard plant)[1]

  • Peucedanum japonicum (Coastal hog fennel)[1]

  • Arctic bramble (Rubus arcticus)

  • Bread wheat (Triticum aestivum)

  • Cocoa (Theobroma cacao)

  • Coffee (Coffea spp.)

  • Noni fruit (Morinda citrifolia)

  • Raspberry (Rubus idaeus), particularly in wild varieties[2]

While the qualitative presence of this compound is established in these species, comprehensive quantitative data remains scarce. The available information primarily indicates its existence in trace amounts. One study on the volatile compounds of arctic bramble (Rubus arcticus) noted that the amount of this compound, along with other volatile acids, increased to approximately 5% of the total volatiles during the ripening process. This suggests a potential developmental regulation of its biosynthesis.

Table 1: Documented Natural Occurrence of this compound in Plants

Plant SpeciesCommon NamePlant Part(s) Where FoundQuantitative Data
Farfugium japonicumLeopard plantNot specifiedNot available
Peucedanum japonicumCoastal hog fennelNot specifiedNot available
Rubus arcticusArctic brambleFruitIncreases to ~5% of total volatiles during ripening
Rubus idaeusRaspberry (wild)FruitTrace amounts[2]
Triticum aestivumBread wheatBreadNot available
Theobroma cacaoCocoaNot specifiedNot available
Coffea spp.CoffeeNot specifiedNot available
Morinda citrifoliaNoni fruitFruitNot available

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on its chemical structure, a plausible route involves a branch from the well-established isoprenoid biosynthesis pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.

Both pathways produce the fundamental five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). It is hypothesized that 3,3-dimethylacryloyl-CoA, an intermediate in the degradation of the amino acid leucine and also a potential intermediate in a branch of the mevalonate pathway, serves as a direct precursor. The conversion of 3,3-dimethylacryloyl-CoA to this compound could then be catalyzed by a hydrolase enzyme.

Caption: Hypothesized biosynthetic pathways for this compound in plants.

Potential Role in Plant Defense and Signaling

While direct evidence for a signaling role of this compound in plants is currently limited, several lines of indirect evidence suggest its involvement in plant defense mechanisms.

  • Structural Analogy and Allelopathy: As a short-chain fatty acid and a secondary metabolite, it may possess allelopathic properties, affecting the germination and growth of neighboring plants. Phenolic compounds and other organic acids are known to act as signaling molecules in plant-microbe interactions and plant defense.

  • Precursor to Bioactive Compounds: 3,3-Dimethylacrylic acid is a known precursor in the chemical synthesis of antifungal agents and pyrethroid insecticides. This suggests that the compound or its derivatives could have inherent biocidal properties that plants might utilize for defense against pathogens or herbivores.

  • Induction during Ripening: The observed increase in this compound concentration during fruit ripening in arctic bramble could be linked to protecting the ripening fruit from microbial attack.

Further research is required to investigate whether this compound can induce the expression of plant defense genes, such as pathogenesis-related (PR) proteins, or act as a signaling molecule in systemic acquired resistance (SAR) or induced systemic resistance (ISR).

Caption: Hypothetical model of this compound's role in plant defense.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction followed by chromatographic separation and detection. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Sample Preparation and Extraction for GC-MS and HPLC

A general protocol for the extraction of short-chain fatty acids from plant material is as follows:

  • Homogenization: Freeze fresh plant tissue (e.g., leaves, fruits) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Suspend the powdered tissue in an acidified aqueous solution (e.g., water with sulfuric acid or metaphosphoric acid to bring the pH to 2-3). This protonates the carboxylic acid, making it more soluble in organic solvents.

  • Solvent Partitioning: Perform a liquid-liquid extraction with a water-immiscible organic solvent such as diethyl ether or a mixture of diethyl ether and hexane. Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and then concentrate the extract under a gentle stream of nitrogen.

Extraction_Workflow A Plant Tissue B Homogenization (Liquid Nitrogen) A->B C Acidified Aqueous Extraction B->C D Liquid-Liquid Extraction (e.g., Diethyl Ether) C->D E Drying and Concentration D->E F Analysis (GC-MS or HPLC) E->F

Caption: General workflow for the extraction of this compound from plant tissue.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.

  • Derivatization: To improve volatility and chromatographic peak shape, the extracted acid is often derivatized. A common method is esterification to form a methyl ester (e.g., using BF3-methanol or by generating diazomethane) or silylation to form a trimethylsilyl (TMS) ester (e.g., using BSTFA or MSTFA).

  • GC Column: A polar capillary column, such as one with a polyethylene glycol (e.g., DB-WAX) or a modified polyester stationary phase, is typically used for the separation of fatty acid esters.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a final temperature of around 220-250 °C.

  • MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The mass spectrum of this compound will show characteristic fragments that can be used for its identification.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides an alternative to GC-MS and may not require derivatization.

  • Stationary Phase: A reversed-phase C18 column is commonly used for the separation of short-chain fatty acids.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an acidified aqueous buffer (e.g., water with phosphoric acid or formic acid) and an organic modifier like acetonitrile or methanol. The acidic mobile phase is crucial to keep the carboxylic acid in its protonated form for good retention and peak shape on the reversed-phase column.

  • Detection:

    • UV Detection: this compound has a chromophore (the carbon-carbon double bond conjugated with the carbonyl group) that allows for detection by UV absorbance, typically around 210-220 nm.

    • Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides higher selectivity and sensitivity. Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of carboxylic acids.

Conclusion and Future Directions

The presence of this compound in a variety of plant species points to its potential significance in plant metabolism and ecology. While its biosynthetic origins are likely linked to the isoprenoid pathway, the exact enzymatic steps and their regulation remain to be elucidated. The most significant knowledge gap lies in its physiological function. Future research should focus on:

  • Quantitative surveys: Comprehensive studies to quantify the concentration of this compound in different plant tissues and under various physiological and stress conditions.

  • Elucidation of the biosynthetic pathway: Identification and characterization of the enzymes responsible for its synthesis in plants.

  • Functional analysis: Investigating its role as a signaling molecule in plant defense by examining its ability to induce defense gene expression, phytoalexin accumulation, and resistance to pathogens and herbivores.

  • Allelochemical studies: Assessing its impact on the germination and growth of other plant species.

A deeper understanding of the biology of this compound in plants could open up new avenues for the development of novel, plant-derived biopesticides and pharmaceuticals.

References

The Biosynthesis of 3-Methyl-2-butenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenoic acid, also known as senecioic acid or 3-methylcrotonic acid, is a monounsaturated short-chain fatty acid.[1][2][3] It is a metabolite derived from the degradation of the branched-chain amino acid, leucine. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, presenting key enzymes, metabolic intermediates, and relevant clinical correlations. The guide also includes quantitative data where available and outlines experimental protocols for the key enzymatic steps, offering a valuable resource for researchers in metabolism and drug development.

Core Biosynthesis Pathway: Leucine Degradation

The primary route for the biosynthesis of this compound is through the catabolism of L-leucine. This pathway involves a series of enzymatic reactions that convert leucine into acetyl-CoA and acetoacetate. 3-Methylcrotonyl-CoA is a key intermediate in this pathway, and its hydrolysis leads to the formation of this compound.

The key enzymatic steps are as follows:

  • Transamination of Leucine: The pathway is initiated by the reversible transamination of L-leucine to α-ketoisocaproate (KICA). This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) .

  • Oxidative Decarboxylation of α-Ketoisocaproate: KICA undergoes oxidative decarboxylation to form isovaleryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .

  • Dehydrogenation of Isovaleryl-CoA: Isovaleryl-CoA is then dehydrogenated to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD) .

  • Hydrolysis of 3-Methylcrotonyl-CoA: In the final step leading to the formation of the free acid, 3-methylcrotonyl-CoA is hydrolyzed to this compound. This reaction is catalyzed by a thioesterase . While the specific thioesterase responsible for this conversion in many organisms is not definitively identified, various thioesterases have been shown to act on acyl-CoA substrates.

In the main leucine degradation pathway, 3-methylcrotonyl-CoA is further carboxylated by 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA. A deficiency in the MCC enzyme leads to a metabolic disorder known as 3-methylcrotonyl-CoA carboxylase deficiency, characterized by the accumulation of 3-methylcrotonyl-CoA and its derivatives, including this compound (in the form of 3-methylcrotonylglycine).

Signaling Pathway Diagram

Biosynthesis_of_3_Methyl_2_butenoic_acid Leucine L-Leucine KICA α-Ketoisocaproate Leucine->KICA BCAT IsovalerylCoA Isovaleryl-CoA KICA->IsovalerylCoA BCKDH MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD MethylbutenoicAcid This compound MethylcrotonylCoA->MethylbutenoicAcid Thioesterase MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC Downstream Further Metabolism MethylglutaconylCoA->Downstream Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Tissue Tissue/Cell Culture Homogenization Homogenization/Lysis Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Enzyme Source) Centrifugation->Supernatant AssayMix Prepare Assay Mix Supernatant->AssayMix Incubation Incubate at Optimal Temperature AssayMix->Incubation Reaction Initiate Reaction Incubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Rate Calculate Reaction Rate Measurement->Rate Kinetics Determine Kinetic Parameters (Km, Vmax) Rate->Kinetics

References

An In-depth Technical Guide to 3-Methyl-2-butenoic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenoic acid, also known as senecioic acid or 3,3-dimethylacrylic acid, is a monounsaturated short-chain fatty acid.[1] It is a naturally occurring compound found in various plants and has garnered interest in the scientific community for its potential applications in chemical synthesis and as a starting material for various derivatives.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a characteristic odor. Its fundamental properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
IUPAC Name 3-methylbut-2-enoic acid[1]
Synonyms Senecioic acid, 3,3-Dimethylacrylic acid, β,β-Dimethylacrylic acid, 3-Methylcrotonic acid
CAS Number 541-47-9
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 65-70 °C[3]
Boiling Point 194-195 °C[3]
Density 0.969 g/cm³[3]
Solubility Soluble in water and most organic solvents.
Chemical and Spectroscopic Properties
PropertyValueSource(s)
pKa 5.02[4]
Flash Point 93 °C (closed cup)
Refractive Index (n²⁰/D) 1.4364
¹H NMR (600 MHz, D₂O, pH 7.4) δ 1.78 (s, 3H), 1.91 (s, 3H), 5.65 (s, 1H)[5]
¹³C NMR δ 21.8, 28.1, 123.9, 149.4, 180.1[5]
Major IR Absorptions (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O), ~1650 (C=C)
Major Mass Spec Fragments (m/z) 100 (M+), 85, 83, 55, 43

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 3-methyl-2-butenal.[6]

Materials:

  • 3-methyl-2-butenal

  • Cuprous chloride (catalyst)

  • Pressurized air or oxygen

  • Stainless steel pressure reactor

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge a 1000 mL stainless steel pressure reactor with 420g (5.0 mol) of 3-methyl-2-butenal and 0.5g of cuprous chloride.

  • Initiate stirring at a rate of 500-800 rpm.

  • Pressurize the reactor with air to 0.3 MPa.

  • Maintain the reaction temperature between 40-60 °C. The reaction is exothermic, and cooling may be required.

  • Monitor the pressure. As the reaction consumes oxygen, the pressure will drop.

  • Once the pressure drops to 0.25-0.26 MPa, slowly vent the reactor to atmospheric pressure.

  • Repressurize the reactor with air to 0.3 MPa and continue the reaction.

  • Repeat the pressurization and venting cycle until the pressure no longer decreases after introducing fresh air, indicating the reaction is complete.

  • Cool the reactor to 0 °C to precipitate the this compound solid.

  • Filter the solid product and dry it in an oven.

  • The filtrate can be further processed to recover unreacted aldehyde and dissolved product.

Characterization Methods

Objective: To confirm the molecular structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 600 MHz)

  • NMR tubes

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃). For D₂O, the pH can be adjusted to 7.4.[5]

¹H NMR Acquisition Parameters:

  • Frequency: 600 MHz

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 s

¹³C NMR Acquisition Parameters:

  • Frequency: 150 MHz

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2-5 s

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound directly onto the ATR crystal.

Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty ATR crystal before analyzing the sample.

  • Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

  • Ionization Energy: 70 eV

  • Mass Range: m/z 30-200

Synthesis and Metabolic Context

While a specific, detailed signaling pathway involving this compound is not extensively documented in readily available literature, its role in fatty acid metabolism is recognized.[4] A well-defined workflow for its chemical synthesis provides a clear logical relationship that can be visualized.

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 3-methyl-2-butenal.

Synthesis_Workflow Start 3-methyl-2-butenal Reaction Oxidation in Pressure Reactor Start->Reaction Catalyst CuCl (catalyst) Catalyst->Reaction Oxidant Pressurized Air (O2) Oxidant->Reaction Precipitation Cooling to 0 °C Reaction->Precipitation Filtration Filtration Precipitation->Filtration Product This compound Filtration->Product Byproduct Filtrate (unreacted aldehyde, dissolved product) Filtration->Byproduct

References

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 3-Methyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 3-methyl-2-butenoic acid, with a focus on their chemical properties, synthesis, and biological significance. This document is intended to serve as a valuable resource for researchers and professionals involved in organic chemistry, natural products, and drug development.

Introduction to this compound and its Isomers

This compound (IUPAC name: 3-methylbut-2-enoic acid), also known as senecioic acid or β,β-dimethylacrylic acid, is an unsaturated monocarboxylic acid with the chemical formula C₅H₈O₂.[1][2] Its isomers are of significant interest due to their presence in various natural products and their diverse biological activities. These isomers can be broadly categorized into stereoisomers and structural (constitutional) isomers.

The most prominent stereoisomers are the geometric isomers of 2-methyl-2-butenoic acid: angelic acid (cis or Z isomer) and tiglic acid (trans or E isomer).[3][4] These two compounds exhibit distinct physical and chemical properties, as well as different biological effects.

Beyond stereoisomerism, a number of structural isomers with the same molecular formula C₅H₈O₂ exist, primarily as other unsaturated carboxylic acids with varying carbon skeletons and double bond positions. A systematic examination reveals several key structural isomers that are relevant in chemical and biological contexts.

Structural and Stereoisomers of C₅H₈O₂ Carboxylic Acids

The molecular formula C₅H₈O₂ corresponds to a degree of unsaturation of two, which can be accounted for by a carbon-carbon double bond and a carbonyl group in a carboxylic acid. The following table outlines the key structural and stereoisomers of this formula that are carboxylic acids.

Isomer NameIUPAC NameStructureStereoisomerism
Tiglic Acid (E)-2-Methylbut-2-enoic acidCH₃CH=C(CH₃)COOHGeometric (trans)
Angelic Acid (Z)-2-Methylbut-2-enoic acidCH₃CH=C(CH₃)COOHGeometric (cis)
This compound 3-Methylbut-2-enoic acid(CH₃)₂C=CHCOOHNone
3-Methyl-3-butenoic Acid 3-Methylbut-3-enoic acidCH₂=C(CH₃)CH₂COOHNone
2-Methyl-3-butenoic Acid 2-Methylbut-3-enoic acidCH₂=CHCH(CH₃)COOHEnantiomers (chiral)
Pent-2-enoic Acid Pent-2-enoic acidCH₃CH₂CH=CHCOOHGeometric (cis/trans)
Pent-3-enoic Acid Pent-3-enoic acidCH₃CH=CHCH₂COOHGeometric (cis/trans)
Pent-4-enoic Acid Pent-4-enoic acidCH₂=CHCH₂CH₂COOHNone
Cyclobutanecarboxylic Acid Cyclobutanecarboxylic acidC₄H₇COOHNone
1-Methylcyclopropanecarboxylic Acid 1-Methylcyclopropanecarboxylic acidC₃H₄(CH₃)COOHNone
2-Methylcyclopropanecarboxylic Acid 2-Methylcyclopropanecarboxylic acidC₃H₄(CH₃)COOHGeometric & Enantiomers

Quantitative Data of Key Isomers

The physical and chemical properties of these isomers vary significantly due to their different structures. The following table summarizes key quantitative data for the most prominent isomers.

PropertyTiglic AcidAngelic AcidThis compound3-Methyl-3-butenoic Acid2-Methyl-3-butenoic Acid
CAS Number 80-59-1565-63-9541-47-91617-31-853774-20-2
Molecular Weight ( g/mol ) 100.12100.12100.12100.12100.12
Melting Point (°C) 64.545.570--
Boiling Point (°C) 198.5185197--
Density (g/cm³) 1.021 (at 20°C)1.026 (at 20°C)0.969--
pKa ~4.96~4.42-4.39 (Predicted)[5]4.36 (Predicted)[6]
¹H NMR (CDCl₃, δ ppm) 1.83 (d), 1.84 (s), 7.02 (q)1.95 (d), 2.05 (s), 6.15 (q)1.91 (s), 2.18 (s), 5.70 (s)--
¹³C NMR (CDCl₃, δ ppm) 12.1, 14.4, 128.8, 138.4, 173.615.9, 20.4, 127.8, 139.8, 172.520.6, 27.5, 115.9, 159.9, 172.0--

Experimental Protocols

Synthesis of Tiglic Acid

A common method for the synthesis of tiglic acid involves the dehydration of 2-hydroxy-2-methylbutyric acid, which can be prepared from the reaction of a Grignard reagent with α-ketobutyric acid or acetoacetic acid.

Protocol for Synthesis of Tiglic Acid:

  • Preparation of Ethyl Grignard Reagent: In a 2 L reaction flask under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of tetrahydrofuran. Slowly add a solution of 77.34 g of ethyl bromide in tetrahydrofuran dropwise, maintaining the temperature at 35°C to initiate the Grignard reaction. After the addition is complete, continue stirring for 30 minutes.

  • Reaction with Acetoacetic Acid: Once the ethyl Grignard reagent is prepared, add 2.5 g of HMPA or DMPU. Cool the system to 20°C and slowly add 25 g of acetoacetic acid, ensuring the internal temperature does not exceed 40°C. Allow the reaction to proceed for 2 hours after the addition is complete.

  • Work-up and Isolation of Intermediate: Cool the reaction mixture to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic phases and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.

  • Dehydration to Tiglic Acid: Prepare a 67% sulfuric acid solution by slowly adding 37 g of concentrated sulfuric acid to 18.5 g of water. Add 18.5 g of the intermediate and heat the mixture to 140°C under reflux.

  • Purification: After cooling in an ice bath, slowly add 100 g of 30% sodium hydroxide solution to adjust the pH to 3-4. Extract with ethyl acetate (3 x 70 mL) and concentrate the combined organic layers to obtain the crude product. Recrystallize the crude product from an ethanol-water mixture to yield white crystalline tiglic acid.

Synthesis of Angelic Acid

Angelic acid can be synthesized from 2-methyl-3-crotononitrile.[3]

Protocol for Synthesis of Angelic Acid:

  • Isomerization of 2-methyl-3-crotononitrile: Treat 2-methyl-3-crotononitrile with activated alumina to obtain a mixture of (Z)-2-methyl-2-butene nitrile and (E)-2-methyl-2-butene nitrile.

  • Hydrolysis: Dissolve the mixture of nitriles in a 10% aqueous sodium hydroxide solution and heat at 70°C for 5 hours.

  • Work-up: After cooling to room temperature, extract the reaction mixture three times with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to obtain a mixture of angelic acid and tiglic acid.

  • Separation: Separate the angelic acid from the mixture by vacuum distillation, collecting the fraction at 83°C.[3]

Experimental Workflow for Separation of Angelic and Tiglic Acids

The separation of angelic acid and tiglic acid can be achieved by fractional distillation under reduced pressure, taking advantage of their different boiling points.

G cluster_workflow Separation of Angelic and Tiglic Acids mixture Mixture of Angelic Acid and Tiglic Acid distillation Fractional Distillation (Vacuum) mixture->distillation angelic_acid Angelic Acid (Lower Boiling Point Fraction) distillation->angelic_acid Collected First tiglic_acid Tiglic Acid (Higher Boiling Point Fraction) distillation->tiglic_acid Remains in Flask

Separation of Angelic and Tiglic Acids by Fractional Distillation.

Biological Activities and Signaling Pathways

Angelic acid and its esters, found in various plants of the Apiaceae family, are known for their wide range of biological activities, including analgesic, anti-inflammatory, and sedative effects.[4] Recent research has begun to elucidate the molecular mechanisms underlying these activities.

Angelic Acid and the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7] Some active compounds derived from plants containing angelic acid esters have been shown to stimulate cell proliferation and differentiation through the PI3K/Akt pathway. While the direct effect of angelic acid on this pathway is still under investigation, its presence in medicinally active plants suggests a potential role.

G cluster_pathway Potential Involvement of Angelic Acid in PI3K/Akt/mTOR Signaling growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth angelic_acid Angelic Acid / Esters angelic_acid->akt Potential Modulation

Hypothesized modulation of the PI3K/Akt/mTOR pathway.
Angelic Acid as an Inducer of Ferroptosis via NRF2 Degradation

Recent studies have identified angelic acid as a ferroptosis inducer that targets the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. NRF2 is a master regulator of the antioxidant response, and its degradation can lead to increased oxidative stress.

Angelic acid has been shown to bind to the NRF2 protein, promoting its degradation through the ubiquitination-proteasome pathway. This relieves the inhibitory effect of NRF2 on oxidative stress and lipid peroxidation, thereby inducing ferroptosis in tumor cells. This mechanism suggests that angelic acid could be a promising candidate for cancer therapy.

G cluster_pathway Angelic Acid-Induced NRF2 Degradation and Ferroptosis angelic_acid Angelic Acid nrf2 NRF2 angelic_acid->nrf2 Binds to ubiquitin_proteasome Ubiquitin-Proteasome System nrf2->ubiquitin_proteasome Targeted for degradation nrf2_degradation NRF2 Degradation ubiquitin_proteasome->nrf2_degradation oxidative_stress Increased Oxidative Stress & Lipid Peroxidation nrf2_degradation->oxidative_stress ferroptosis Ferroptosis oxidative_stress->ferroptosis

Mechanism of angelic acid-induced ferroptosis via NRF2 degradation.

Conclusion

The structural and stereoisomers of this compound represent a fascinating area of study with implications for organic synthesis, natural product chemistry, and pharmacology. The distinct properties and biological activities of isomers such as angelic acid and tiglic acid highlight the importance of stereochemistry in molecular function. The emerging understanding of the mechanisms of action of these compounds, particularly the role of angelic acid in modulating key signaling pathways like PI3K/Akt/mTOR and NRF2, opens up new avenues for drug discovery and development. This guide provides a foundational resource for professionals in the field to further explore the potential of these versatile molecules.

References

The Biological Activity of 3,3-Dimethylacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylacrylic acid, also known as senecioic acid or 3-methylcrotonic acid, is a monocarboxylic acid with the chemical formula (CH₃)₂C=CHCOOH. While it is widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances, its intrinsic biological activities are not extensively documented in publicly available literature.[1] This technical guide provides a comprehensive overview of the known biological roles of 3,3-Dimethylacrylic acid, focusing on its established function in human metabolism. Furthermore, this guide explores the biological activities of its derivatives and structurally related compounds, for which more extensive research is available, to provide a broader context for its potential biological effects. This includes the antimicrobial properties of acrylic acid-containing polymers, the insecticidal activity of its pyrethroid derivatives, and the immunomodulatory effects of a closely related saturated analog. This document aims to be a resource for researchers and professionals in drug development by consolidating the available data, presenting it in a structured format, and detailing relevant experimental methodologies.

Introduction to 3,3-Dimethylacrylic Acid

3,3-Dimethylacrylic acid is a white crystalline solid at room temperature, soluble in water and most organic solvents.[2] Its primary commercial applications lie in its role as a versatile building block for organic synthesis. It serves as a precursor for the production of various compounds, including the antifungal agent Ciclopirox Olamine and pyrethroid insecticides.[1] While its direct biological effects are not the primary focus of most research, it plays a crucial role in a key metabolic pathway.

Toxicological Profile: The acute oral toxicity of 3,3-Dimethylacrylic acid in rats is relatively low, with a reported LD50 of 3560 mg/kg.[2][3] It is classified as causing skin irritation and serious eye damage, and may cause respiratory irritation.[4][5]

Role in Leucine Metabolism

The most well-defined biological role of 3,3-Dimethylacrylic acid is as an intermediate in the catabolism of the essential branched-chain amino acid, leucine.[6][7][8] Specifically, it is the free acid form of 3-methylcrotonyl-CoA.

In the mitochondrial matrix, leucine undergoes a series of enzymatic reactions. A key step is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[9][10][11]

Pathophysiology: 3-Methylcrotonyl-CoA Carboxylase Deficiency

A deficiency in the MCC enzyme, due to mutations in the MCCC1 or MCCC2 genes, leads to an autosomal recessive metabolic disorder known as 3-methylcrotonylglycinuria (3-MCC deficiency).[6][12][13][14][15][16] This deficiency results in the accumulation of 3-methylcrotonyl-CoA, which is then hydrolyzed to 3,3-Dimethylacrylic acid (3-methylcrotonic acid) and subsequently converted to 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, which are excreted in the urine.[11][12][16]

The clinical presentation of 3-MCC deficiency is highly variable, ranging from asymptomatic to severe metabolic crises, particularly in infants and young children, which can be triggered by illness or fasting.[6][13][14][17] Symptoms can include vomiting, lethargy, hypotonia, and in severe cases, seizures and coma.[6][14][18]

Leucine Catabolism Pathway

The following diagram illustrates the central role of the 3-methylcrotonyl-CoA/3,3-Dimethylacrylic acid intermediate in the leucine degradation pathway and the metabolic block in 3-MCC deficiency.

Leucine_Catabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA IVD DMAA 3,3-Dimethylacrylic acid MC_CoA->DMAA Hydrolysis MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MCC MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) Accumulated Accumulated Metabolites (3-Hydroxyisovaleric acid, 3-Methylcrotonylglycine) MC_CoA->Accumulated DMAA->Accumulated HMG_CoA HMG-CoA MG_CoA->HMG_CoA EndProducts Acetoacetate + Acetyl-CoA HMG_CoA->EndProducts

Leucine catabolism and the impact of 3-MCC deficiency.

Biological Activities of Related Compounds

While data on 3,3-Dimethylacrylic acid is limited, studies on its derivatives and structural analogs provide insights into potential biological activities.

Antimicrobial Activity of Acrylic Polymers

Polymers and copolymers containing acrylic acid have demonstrated antimicrobial properties. The acidic nature of the polymer is believed to contribute to its bactericidal effect, which increases with a higher acrylic acid content.[15][19] These polymers have been shown to be effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[19][20]

Compound/Material Organism Activity Reference
Poly(acrylic acid) (PAA) diblock copolymersS. aureus, E. coli, P. aeruginosaBactericidal activity increases with acrylic acid content.[15][19]
Acrylic resin with poly(2-tert-butylaminoethyl) methacrylate (PTBAEMA)S. aureus, S. mutans25% PTBAEMA completely inhibited biofilm formation.[20]
Insecticidal Activity of Pyrethroid Derivatives

3,3-Dimethylacrylic acid is a precursor in the synthesis of pyrethroids, a major class of synthetic insecticides.[1] Pyrethroids are neurotoxins that act on the sodium ion channels of insects, causing paralysis and death.[21] Their toxicity varies widely depending on the specific chemical structure.

Pyrethroid Organism Toxicity (LD50, oral, rat) Reference
Pyrethrins (natural)Rat200 - >2,600 mg/kg[22]
FenvalerateRat62 - 72 mg/kg (formulation)[23]
PermethrinRat429 - 424 mg/kg (formulation)[23]
CypermethrinRat187 - 326 mg/kg[24]
DeltamethrinRat128 - >5,000 mg/kg[24]
BifenthrinRat54 - 70 mg/kg[24]
Immunomodulatory Effects of a Saturated Analog

A recent study on 3,3-dimethylbutyric acid (DMBut) , the saturated analog of 3,3-Dimethylacrylic acid, has demonstrated significant immunomodulatory and anti-inflammatory effects. In a mouse model of collagen-induced arthritis, DMBut treatment led to a significant reduction in disease severity and a decrease in the circulating levels of pro-inflammatory cytokines IL-1β and IL-6.[25][26][27][28][29]

Compound Model Effect Quantitative Data Reference
3,3-Dimethylbutyric acid (DMBut)Collagen-Induced Arthritis (mouse)Reduced arthritis severity>50% reduction in disease severity score[26][27][29]
3,3-Dimethylbutyric acid (DMBut)Collagen-Induced Arthritis (mouse)Reduced pro-inflammatory cytokinesSignificant decrease in serum IL-1β and IL-6[25]
3,3-Dimethylbutyric acid (DMBut)LPS-stimulated macrophages (in vitro)Reduced pro-inflammatory cytokinesSignificant reduction in secreted IL-1β and IL-6[25]

These findings suggest that small, branched-chain fatty acids may possess anti-inflammatory properties. While this has not been directly demonstrated for 3,3-Dimethylacrylic acid, it represents a promising avenue for future research. The observed reduction in key pro-inflammatory cytokines like IL-6 and IL-1β suggests a potential modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Potential Anti-inflammatory Signaling Pathway

Based on the observed effects of the related compound 3,3-dimethylbutyric acid, a hypothetical signaling pathway is proposed below. It illustrates how a compound like 3,3-Dimethylacrylic acid might exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade, a central regulator of inflammation.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates to Nucleus Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Activates Nucleus Nucleus Cytokines IL-1β, IL-6, TNF-α Gene->Cytokines DMAA 3,3-Dimethylacrylic acid (Hypothesized) DMAA->IKK Inhibits? ELISA_Workflow A 1. Seed Macrophages in 96-well plate B 2. Pre-incubate with Test Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E F 6. Perform ELISA for Cytokine Quantification E->F G 7. Analyze Data F->G

References

The Multifaceted Role of Senecioic Acid as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senecioic acid, a branched-chain unsaturated fatty acid, is a plant secondary metabolite found in various species, notably within the genera Senecio and Ligularia. While research directly focused on senecioic acid is limited, evidence suggests its significant involvement in plant defense and allelopathic interactions. This technical guide synthesizes the current understanding of senecioic acid's biosynthesis, its ecological roles, and its potential as a signaling molecule. Detailed experimental protocols for its extraction and quantification are provided, alongside visualizations of its biosynthetic and potential signaling pathways to facilitate further research and application in drug development and agriculture.

Introduction

Plants produce a vast arsenal of secondary metabolites that are not directly involved in growth and development but are crucial for survival and interaction with the environment. Among these, senecioic acid (3-methyl-2-butenoic acid) represents a class of short-chain fatty acids with potential biological activity. Its presence in genera known for their toxicity and medicinal properties, such as Senecio, suggests a role in plant defense mechanisms. This guide provides an in-depth overview of the current knowledge surrounding senecioic acid as a plant metabolite, highlighting its biosynthesis, ecological functions, and potential signaling roles.

Biosynthesis of Senecioic Acid

The biosynthesis of senecioic acid in plants is understood to originate from the metabolism of the branched-chain amino acid, leucine.[1] The pathway shares intermediates with the well-established mevalonate pathway, a central route for the production of isoprenoids.[1]

Caption: Proposed biosynthetic pathway of Senecioic Acid.

senecioic_acid_biosynthesis Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylcrotonyl_phosphate 3-Methylcrotonyl phosphate Methylcrotonyl_CoA->Methylcrotonyl_phosphate Senecioic_acid Senecioic Acid Methylcrotonyl_phosphate->Senecioic_acid

Physiological and Ecological Roles

Allelopathic Effects

Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Several studies on Senecio species, known producers of a variety of secondary metabolites, have demonstrated significant allelopathic potential. While these studies often analyze crude extracts containing a mixture of compounds, the observed inhibitory effects on seed germination and seedling growth of other plant species suggest that senecioic acid may contribute to the allelopathic activity of these plants.

Table 1: Allelopathic Effects of Senecio Species Extracts on Seed Germination and Seedling Growth

Senecio SpeciesTarget SpeciesExtract ConcentrationInhibition of Germination (%)Inhibition of Root Growth (%)Inhibition of Shoot Growth (%)
Senecio grisebachiiWheat (Triticum aestivum)1% aqueous extractSignificant inhibitionSignificant inhibitionSignificant inhibition
Senecio grisebachiiBarley (Hordeum vulgare)1% aqueous extractSignificant inhibitionSignificant inhibitionSignificant inhibition
Senecio angulatusMedicago sativa25% aqueous leaf extractNot specified>80%>70%
Senecio angulatusPortulaca oleracea25% aqueous leaf extract~50%>90%>80%

Note: The data presented is a summary of findings from studies on Senecio extracts and may not be solely attributable to senecioic acid.

Role in Plant Defense

The production of senecioic acid is likely a component of a broader plant defense strategy against herbivores and pathogens. Short-chain unsaturated fatty acids and their derivatives can act as feeding deterrents or toxins to insects.[2] The accumulation of such compounds upon herbivore attack is a common plant defense response. While direct evidence for senecioic acid's role in herbivore deterrence is still needed, its presence in plants known for their toxicity to livestock supports this hypothesis.

Senecioic Acid in Plant Signaling

While there is no direct evidence of senecioic acid acting as a primary signaling molecule in plants, it is plausible that it functions as a component of the complex signaling network that governs plant defense responses. Plant defense signaling is primarily regulated by hormones such as jasmonic acid (JA) and salicylic acid (SA).[3][4] Herbivore attack or pathogen infection triggers a cascade of events leading to the synthesis of these hormones, which in turn activate defense-related genes. It is hypothesized that senecioic acid could act as an elicitor, a molecule that induces a defense response, potentially by modulating the jasmonate signaling pathway.

Caption: Hypothetical signaling pathway of Senecioic Acid in plant defense.

senecioic_acid_signaling cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Defense Response Herbivory Herbivore Attack Senecioic_Acid_Release Senecioic Acid Release Herbivory->Senecioic_Acid_Release Receptor Putative Receptor Senecioic_Acid_Release->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade JA_Biosynthesis Jasmonic Acid Biosynthesis MAPK_Cascade->JA_Biosynthesis JA_Signaling JA Signaling Pathway JA_Biosynthesis->JA_Signaling Defense_Genes Activation of Defense Genes JA_Signaling->Defense_Genes Metabolite_Production Production of Defensive Metabolites Defense_Genes->Metabolite_Production

Experimental Protocols

Extraction of Senecioic Acid from Plant Material

This protocol is a generalized method adapted from procedures for extracting organic acids and other secondary metabolites from plant tissues.[5][6]

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves, rhizomes)

  • Mortar and pestle or a mechanical grinder

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Sample Preparation: Homogenize 1-2 g of fresh plant material (or 0.1-0.2 g of dried material) to a fine powder using a mortar and pestle with liquid nitrogen or a mechanical grinder.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of a methanol:chloroform:water (3:1:1 v/v/v) extraction solvent.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitution and Purification: Reconstitute the dried extract in 1 mL of 50% methanol. For further purification, pass the reconstituted extract through a C18 SPE cartridge, pre-conditioned with methanol and then water. Elute the senecioic acid with methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for HPLC or derivatization solvent for GC-MS analysis.

Quantification of Senecioic Acid by HPLC and GC-MS

5.2.1. High-Performance Liquid Chromatography (HPLC)

This method is based on established protocols for the analysis of organic acids in plant extracts.[7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 210 nm.

  • Quantification: Based on a standard curve prepared with a certified senecioic acid standard.

Caption: General workflow for HPLC analysis of Senecioic Acid.

hplc_workflow Plant_Extract Plant Extract HPLC_System HPLC System (C18 Column) Plant_Extract->HPLC_System UV_Detector UV Detector (210 nm) HPLC_System->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification (Standard Curve) Chromatogram->Quantification gcms_workflow Plant_Extract Plant Extract Derivatization Derivatization (e.g., Silylation) Plant_Extract->Derivatization GC_MS_System GC-MS System (DB-5ms Column) Derivatization->GC_MS_System Mass_Spectrum Mass Spectrum GC_MS_System->Mass_Spectrum Identification_Quantification Identification & Quantification (Library & Standard Curve) Mass_Spectrum->Identification_Quantification

References

3-Methyl-2-Butenoic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-butenoic acid, also known as senecioic acid or 3-methylcrotonic acid, is a branched-chain unsaturated fatty acid that plays a role in various microbial metabolic pathways. Its significance is primarily recognized through its activated form, 3-methylcrotonyl-CoA, a key intermediate in the catabolism of the essential amino acid leucine. However, its involvement extends to other areas of microbial biochemistry, including potential roles in isoprenoid biosynthesis and as a secondary metabolite. This technical guide provides an in-depth overview of the core aspects of this compound in microbial metabolism, focusing on its metabolic pathways, analytical methods for its quantification, and its potential, though less understood, role in microbial signaling.

Metabolic Pathways Involving this compound

The primary context for this compound in microbial metabolism is as its coenzyme A thioester, 3-methylcrotonyl-CoA. This intermediate is central to the degradation of leucine and is also implicated in the catabolism of certain isoprenoids.

Leucine Catabolism

The breakdown of the branched-chain amino acid leucine is a universal metabolic pathway in bacteria, archaea, and eukaryotes. In this pathway, 3-methylcrotonyl-CoA is a critical intermediate. The carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA is a key step, catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[1][2][3] This reaction is essential for channeling the carbon skeleton of leucine into central metabolism, ultimately yielding acetyl-CoA and acetoacetate.[1] The MCC enzyme is typically a multimeric protein complex.[3] In bacteria like Xanthomonas citri, the MCC complex is vital for the pathogen's fitness during infection.[4]

The core steps of the leucine degradation pathway leading to and from 3-methylcrotonyl-CoA are summarized in the table below.

Step Substrate Enzyme Product Microbial Examples
1Isovaleryl-CoAIsovaleryl-CoA dehydrogenase3-Methylcrotonyl-CoAWidespread in bacteria
23-Methylcrotonyl-CoA3-Methylcrotonyl-CoA carboxylase (MCC)3-Methylglutaconyl-CoAPseudomonas sp., Xanthomonas citri
33-Methylglutaconyl-CoA3-Methylglutaconyl-CoA hydratase3-Hydroxy-3-methylglutaryl-CoAWidespread in bacteria
43-Hydroxy-3-methylglutaryl-CoAHMG-CoA lyaseAcetyl-CoA + AcetoacetateWidespread in bacteria

Diagram of the Leucine Catabolism Pathway

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase 3MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->3MC_CoA Isovaleryl-CoA dehydrogenase 3MG_CoA 3-Methylglutaconyl-CoA 3MC_CoA->3MG_CoA 3-Methylcrotonyl-CoA carboxylase (MCC) HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA 3MG_CoA->HMG_CoA 3-Methylglutaconyl-CoA hydratase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate

Caption: Leucine catabolism pathway highlighting 3-Methylcrotonyl-CoA.

Isoprenoid Metabolism

In some bacteria, such as certain Pseudomonas species, 3-methylcrotonyl-CoA carboxylase is also involved in the metabolism of acyclic terpenoids.[4] Isoprenoids are a large and diverse class of organic molecules synthesized from five-carbon isoprene units. The biosynthesis of these units can occur via the mevalonate (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. While the direct synthesis of free this compound from these pathways is not a primary route, intermediates in isoprenoid degradation can feed into the leucine catabolism pathway at the level of 3-methylcrotonyl-CoA.

Diagram of Isoprenoid Precursor Biosynthesis Pathways

Isoprenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway Acetyl_CoA_MVA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA_MVA->Acetoacetyl_CoA HMG_CoA_MVA HMG-CoA Acetoacetyl_CoA->HMG_CoA_MVA Mevalonate Mevalonate HMG_CoA_MVA->Mevalonate IPP_MVA Isopentenyl pyrophosphate (IPP) Mevalonate->IPP_MVA DMAPP_MVA Dimethylallyl pyrophosphate (DMAPP) IPP_MVA->DMAPP_MVA Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde 3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP HMBPP 1-Hydroxy-2-methyl-2-(E)- butenyl 4-diphosphate MEP->HMBPP IPP_MEP Isopentenyl pyrophosphate (IPP) HMBPP->IPP_MEP DMAPP_MEP Dimethylallyl pyrophosphate (DMAPP) HMBPP->DMAPP_MEP

Caption: Overview of the MVA and MEP pathways for isoprenoid precursor synthesis.

Biosynthesis of Butenoic Acid in Engineered Microbes

While the natural, direct biosynthesis of this compound as a primary product is not well-documented, engineered Escherichia coli has been shown to produce butenoic acid. This was achieved by heterologously expressing a thioesterase from Bacteroides thetaiotaomicron that can act on butenoyl-acyl carrier protein (ACP), an intermediate in fatty acid biosynthesis. By diverting this intermediate, free butenoic acid is produced. Further metabolic engineering, such as deleting the fadD gene (encoding acyl-CoA synthetase) to block fatty acid degradation, can enhance production.

Strain Genetic Modification Butenoic Acid Titer (mg/L)
BL21(DE3)pET28a-bTE11.4
BL21-ΔfadDpET28a-bTE18.7
BL21-ΔfadD (with triclosan)pET28a-bTE161.4
BL21-ΔfadD (fed-batch)pET28a-bTE4000

Data adapted from studies on engineered E. coli.

Potential Role in Microbial Signaling

The role of this compound as a signaling molecule in microbial communication, such as quorum sensing, is not yet firmly established. However, several lines of evidence suggest its potential involvement:

  • Structural Similarity to Known Signaling Molecules: Short-chain fatty acids and their derivatives are known to act as signaling molecules in bacteria. For instance, Streptomyces species use γ-butyrolactones, which are structurally related to short-chain fatty acids, as autoregulators for secondary metabolism and morphological differentiation.[5][6]

  • Production as a Secondary Metabolite: The production of various organic acids, including branched-chain fatty acids, as secondary metabolites is common in bacteria like Rhodococcus.[7][8][9][10] These secondary metabolites often have roles in inter- and intra-species communication.

  • Insect-Bacteria Interactions: Volatile organic compounds, including branched-chain fatty acids and their derivatives, are known to mediate interactions between insects and bacteria.[11] This suggests a potential role for such compounds in chemical ecology and signaling beyond a single microbial species.

Further research is required to elucidate a definitive signaling role for this compound in specific microbial systems.

Experimental Protocols

Accurate quantification of this compound in microbial cultures is crucial for studying its metabolism. The following sections outline key experimental methodologies.

Extraction of Short-Chain Fatty Acids from Microbial Cultures

A common method for extracting short-chain fatty acids (SCFAs) from bacterial cultures involves liquid-liquid extraction.

Protocol: Acidified Liquid-Liquid Extraction

  • Sample Preparation: Centrifuge the microbial culture to pellet the cells. The supernatant can be analyzed for secreted SCFAs. For total cellular and secreted SCFAs, the entire culture can be used.

  • Acidification: Acidify the sample (supernatant or whole culture) to a pH of approximately 2-3 using a strong acid (e.g., HCl or sulfuric acid). This protonates the carboxylic acids, making them more soluble in organic solvents.

  • Extraction: Add an equal volume of a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and transfer of the SCFAs into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer containing the SCFAs.

  • Drying: Dry the organic extract over an anhydrous salt like sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas.

  • Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry, the extracted fatty acids are often derivatized to their more volatile methyl esters (FAMEs). This can be achieved by reacting the extract with a methylating agent such as BF3-methanol or by acidic methanolysis.[12][13]

Diagram of the SCFA Extraction Workflow

SCFA_Extraction Culture Microbial Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Supernatant Centrifuge1->Supernatant Acidify Acidification (pH 2-3) Supernatant->Acidify AddSolvent Add Organic Solvent (e.g., Diethyl Ether) Acidify->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge2 Centrifugation Vortex->Centrifuge2 CollectOrganic Collect Organic Layer Centrifuge2->CollectOrganic Dry Dry (e.g., Na2SO4) CollectOrganic->Dry Concentrate Concentrate (N2 stream) Dry->Concentrate Derivatize Derivatization (for GC-MS) Concentrate->Derivatize Analysis GC-MS or HPLC Analysis Derivatize->Analysis

Caption: A typical workflow for the extraction of SCFAs from microbial cultures.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like the methyl ester of this compound.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is commonly used for FAME analysis.

  • Injector: Split/splitless injection is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to increase sensitivity and selectivity by monitoring characteristic ions of the target analyte.

Analyte Derivatization Typical GC Column Detection Method
This compoundMethylation (FAME)DB-5ms, HP-5msMS (EI, SIM)
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of SCFAs, often with derivatization to improve detection by UV or fluorescence detectors. HPLC coupled with mass spectrometry (HPLC-MS) offers high sensitivity and specificity without the need for derivatization.

Typical HPLC Parameters:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detector: UV detector (if derivatized), or a mass spectrometer (ESI-MS).

Conclusion

This compound is a significant metabolite in the microbial world, primarily as an intermediate in the catabolism of leucine. Its presence is indicative of active branched-chain amino acid metabolism, which is crucial for microbial growth and adaptation. While its role as a signaling molecule is still under investigation, its structural characteristics and its production as a secondary metabolite in some microbes suggest a potential for involvement in cell-cell communication. The analytical methods outlined in this guide provide a robust framework for researchers to quantify this and other short-chain fatty acids, enabling a deeper understanding of their metabolic roles. Further research into the natural production, degradation pathways beyond leucine catabolism, and potential signaling functions of this compound will undoubtedly reveal new facets of microbial metabolism and interaction.

References

3-Methyl-2-butenoic acid as a volatile organic compound in plant-insect interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are pivotal in mediating the intricate relationships between plants and insects. These chemical messengers, released by plants constitutively or in response to biotic and abiotic stresses, govern a wide array of insect behaviors, including foraging, oviposition, and avoidance. Among the vast arsenal of plant-emitted volatiles, short-chain fatty acids and their derivatives are emerging as significant players. This technical guide focuses on 3-methyl-2-butenoic acid, a methyl-branched unsaturated carboxylic acid, and its role as a semiochemical in plant-insect interactions. While direct and extensive research on this compound in a plant-herbivore or plant-pollinator context is still developing, this guide synthesizes the current understanding of its biosynthesis, detection by insects, and potential ecological roles, drawing parallels from structurally related compounds and established principles of chemical ecology.

Biosynthesis of this compound in Plants

This compound, also known as senecioic acid, is a C5 isoprenoid.[1] Its biosynthesis in plants is rooted in the fundamental isoprenoid pathway, which produces the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to generate IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

The formation of this compound likely proceeds from these C5 precursors through a series of enzymatic modifications, including dephosphorylation, oxidation, and isomerization. While the precise enzymatic steps leading to this compound are not fully elucidated in the context of plant volatile emission, the general pathway provides a framework for its biogenesis.

Isoprenoid Biosynthesis Pathway cluster_cytosol Cytosol (MVA Pathway) cluster_plastid Plastid (MEP Pathway) cluster_modification Enzymatic Modifications Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate IPP_cyto IPP Mevalonate->IPP_cyto Modification_Enzymes Dephosphorylation, Oxidation, Isomerization IPP_cyto->Modification_Enzymes Pyruvate Pyruvate MEP Methylerythritol 4-Phosphate Pyruvate->MEP G3P Glyceraldehyde-3-P G3P->MEP IPP_plast IPP MEP->IPP_plast DMAPP DMAPP MEP->DMAPP IPP_plast->Modification_Enzymes DMAPP->Modification_Enzymes 3M2BA This compound Modification_Enzymes->3M2BA

Figure 1: Generalized biosynthetic pathway of this compound.

Emission and Ecological Role in Plant-Insect Interactions

Plants can release this compound as part of their volatile blend. While it has been identified in various plant species, including Farfugium japonicum and Peucedanum japonicum, its ecological function in many of these interactions is not yet fully understood.[1] However, the roles of structurally similar compounds offer valuable insights.

For instance, 3-methyl-2-buten-1-yl acetate, an ester derivative, has been identified as an alarm pheromone component in Africanized honeybees, demonstrating the potential for this carbon skeleton to elicit strong behavioral responses in insects. This compound, in combination with isopentyl acetate, was found to be more effective at recruiting worker bees than either compound alone.

In the context of herbivory, plants are known to release a variety of VOCs upon damage, including short-chain fatty acids and their derivatives. These herbivore-induced plant volatiles (HIPVs) can serve as cues for both herbivores and their natural enemies. While specific quantitative data for this compound emission in response to herbivory is limited, it is plausible that it could function as either an attractant for specialist herbivores or a repellent for generalists. Conversely, it could act as a component of the "cry for help" signal that attracts predators and parasitoids of the herbivores.

Table 1: Illustrative Quantitative Data on this compound Emission (Note: The following data are hypothetical and for illustrative purposes, as specific quantitative emission rates from a defined plant-insect interaction are not readily available in the reviewed literature.)

Plant SpeciesInsect HerbivoreTreatmentEmission Rate of this compound (ng g⁻¹ h⁻¹)
Salix spp.Chrysomela populiUndamaged Control2.5 ± 0.8
Salix spp.Chrysomela populiMechanical Damage15.7 ± 3.2
Salix spp.Chrysomela populiHerbivore Damage (24h)45.3 ± 8.9
Salix spp.Chrysomela populiHerbivore Damage (48h)62.1 ± 11.5

Insect Olfactory Detection and Signaling

Insects perceive volatile chemical cues through their olfactory system, primarily located on the antennae. Olfactory sensory neurons (OSNs) housed within specialized hair-like structures called sensilla detect odor molecules. The insect olfactory system utilizes two main families of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[2][3]

ORs are ligand-gated ion channels that typically form a heterodimer consisting of a variable odorant-specific receptor protein (OrX) and a conserved co-receptor (Orco).[3] IRs are another class of chemoreceptors, related to ionotropic glutamate receptors, that are often tuned to detect acids, amines, and other specific classes of compounds.[2]

The detection of a carboxylic acid like this compound by an insect would likely involve the IR pathway. Upon binding of the acid to a specific IR complex on the dendritic membrane of an OSN, a conformational change would occur, leading to the opening of an ion channel. The resulting influx of ions depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response.

Insect Olfactory Signaling Pathway 3M2BA This compound OBP Odorant Binding Protein 3M2BA->OBP Transport across lymph IR_complex Ionotropic Receptor (IRx + IRco) OBP->IR_complex Binding Ion_Channel Ion Channel Opening IR_complex->Ion_Channel Activation Neuron_Membrane OSN Dendritic Membrane Depolarization Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal Transmission Behavior Behavioral Response Antennal_Lobe->Behavior Processing

Figure 2: Generalized insect olfactory signaling pathway for this compound.

Table 2: Illustrative Electrophysiological Responses of an Insect to this compound (Note: The following data are hypothetical and for illustrative purposes.)

Insect SpeciesOlfactory SensillumOdorant Concentration (µg/µL)EAG Response (-mV)SSR Firing Rate (spikes/s)
Chrysomela populiSensilla basiconica0 (Control)0.1 ± 0.055 ± 2
Chrysomela populiSensilla basiconica0.10.8 ± 0.225 ± 5
Chrysomela populiSensilla basiconica11.5 ± 0.468 ± 12
Chrysomela populiSensilla basiconica102.3 ± 0.6115 ± 20

Table 3: Illustrative Behavioral Responses of an Insect to this compound in a Y-tube Olfactometer (Note: The following data are hypothetical and for illustrative purposes.)

Insect SpeciesOdor SourceControl Source% Choice for Odor% Choice for ControlNo ChoiceAttraction Index
Chrysomela populiThis compound (1 µg)Paraffin Oil752050.55
Spodoptera exiguaThis compound (1 µg)Paraffin Oil256510-0.40

Attraction Index = (No. choosing odor - No. choosing control) / Total No. making a choice

Experimental Protocols

Collection and Analysis of this compound from Plant Headspace

A common method for collecting plant volatiles is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Methodology:

  • Plant Material: Enclose a single leaf or the entire plant in a glass chamber or a polyacetate bag.

  • SPME Fiber: Insert a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) into the headspace of the chamber.

  • Adsorption: Allow the volatiles to adsorb onto the fiber for a predetermined time (e.g., 30-60 minutes).

  • Desorption and Analysis: Thermally desorb the collected volatiles in the injection port of a GC-MS system.

  • Identification and Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the compound using an internal standard.

VOC_Collection_Analysis_Workflow Plant_Enclosure Enclose Plant Material in Chamber SPME_Insertion Insert SPME Fiber into Headspace Plant_Enclosure->SPME_Insertion Adsorption Volatile Adsorption (30-60 min) SPME_Insertion->Adsorption GCMS_Injection Thermal Desorption in GC-MS Injector Adsorption->GCMS_Injection Separation Chromatographic Separation (GC) GCMS_Injection->Separation Detection Mass Spectrometry (MS) Separation->Detection Data_Analysis Identification & Quantification Detection->Data_Analysis

Figure 3: Workflow for plant VOC collection and analysis.
Electroantennography (EAG) and Single-Sensillum Recording (SSR)

EAG measures the overall electrical response of an insect's antenna to an odorant, while SSR provides a more detailed view of the activity of individual OSNs.

Methodology (SSR):

  • Insect Preparation: Immobilize the insect and fix the antenna to a holder.

  • Electrode Placement: Insert a reference electrode into the insect's head or body and a recording electrode into the base of a single olfactory sensillum.

  • Odor Delivery: Deliver a puff of air containing a known concentration of this compound over the antenna.

  • Data Recording: Record the action potentials (spikes) generated by the OSN(s) within the sensillum before, during, and after the stimulus.

  • Data Analysis: Analyze the change in spike frequency to determine the neuron's response to the odorant.

SSR_Workflow Insect_Prep Immobilize Insect & Fix Antenna Electrode_Placement Insert Reference & Recording Electrodes Insect_Prep->Electrode_Placement Odor_Stimulation Deliver Odor Puff (this compound) Electrode_Placement->Odor_Stimulation Signal_Amplification Amplify Neuronal Signal Odor_Stimulation->Signal_Amplification Data_Acquisition Record Action Potentials Signal_Amplification->Data_Acquisition Spike_Sorting Spike Sorting & Frequency Analysis Data_Acquisition->Spike_Sorting

Figure 4: Workflow for Single-Sensillum Recording (SSR).
Behavioral Bioassays: Y-tube Olfactometer

A Y-tube olfactometer is a common laboratory setup to test the behavioral preference of an insect for different odors.

Methodology:

  • Apparatus: A Y-shaped glass tube with a constant flow of purified, humidified air through each arm.

  • Odor and Control: Introduce the odor source (filter paper with this compound) into the airflow of one arm and a control (solvent only) into the other.

  • Insect Release: Release an individual insect at the base of the Y-tube.

  • Choice Observation: Record which arm the insect enters and the time spent in each arm.

  • Data Analysis: Statistically analyze the choices of a population of insects to determine if there is a significant preference for the odor.

Y_Tube_Workflow Setup Prepare Y-tube with Purified Airflow Odor_Introduction Introduce Odor Source and Control Setup->Odor_Introduction Insect_Release Release Insect at Base of Tube Odor_Introduction->Insect_Release Observation Record Insect's Choice and Time Spent Insect_Release->Observation Data_Analysis Statistical Analysis of Preferences Observation->Data_Analysis

Figure 5: Workflow for a Y-tube olfactometer bioassay.

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, volatile organic compound in the chemical language of plant-insect interactions. Its structural similarity to known insect pheromones and its presence in plant volatile blends suggest a significant ecological role. Future research should focus on:

  • Quantitative Emission Studies: Characterizing the emission of this compound from various plant species under different herbivory regimes.

  • Receptor Deorphanization: Identifying the specific olfactory receptors (likely IRs) in various insect species that detect this compound.

  • Behavioral Ecology: Conducting detailed behavioral studies to elucidate its role as an attractant, repellent, or synomone in different ecological contexts.

  • Biosynthetic Pathway Elucidation: Identifying the specific enzymes responsible for the biosynthesis of this compound in plants.

A deeper understanding of the role of this compound and other short-chain fatty acids will not only advance our fundamental knowledge of chemical ecology but also holds promise for the development of novel, environmentally benign strategies for pest management and pollinator attraction in agriculture.

References

Methodological & Application

Application Note: Synthesis of 3-Methyl-2-butenoic Acid via Haloform Reaction of Mesityl Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methyl-2-butenoic acid, also known as senecioic acid or β,β-dimethylacrylic acid, is a valuable organic intermediate. One established method for its synthesis is the oxidation of mesityl oxide[1]. This protocol details the synthesis of this compound from mesityl oxide using the haloform reaction[1][2]. The haloform reaction involves the exhaustive halogenation of a methyl ketone in the presence of a base to form a trihalomethyl ketone intermediate[3][4][5]. This intermediate is then cleaved by a hydroxide ion to yield a carboxylate and a haloform (e.g., chloroform)[5]. Mesityl oxide, being an α,β-unsaturated methyl ketone, is a suitable substrate for this transformation[1][3].

The reaction provides a direct method to convert the acetyl group of mesityl oxide into a carboxyl group[3]. The protocol described is based on a well-established procedure from Organic Syntheses, which utilizes potassium hypochlorite as the oxidizing agent[1].

Mechanism Overview

The reaction proceeds in several steps[3][5]:

  • Enolate Formation: Under basic conditions, the methyl ketone undergoes tautomerization to form an enolate[3].

  • Halogenation: The enolate is repeatedly halogenated by the hypohalite until a trichloromethyl group is formed[3][5].

  • Nucleophilic Acyl Substitution: The hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone.

  • Cleavage: This leads to the cleavage of the C-CCl₃ bond, forming the carboxylate of this compound and chloroform. The trihalomethyl anion is a good leaving group due to the electron-withdrawing nature of the halogens[5].

  • Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses[1].

Materials and Equipment:

  • Mesityl oxide (100 g, 1.02 moles)

  • Potassium hypochlorite solution (4.6 moles in 3 L of water)

  • Dioxane (200 ml)

  • Sodium bisulfite

  • Concentrated hydrochloric acid

  • Ether

  • Petroleum ether (b.p. 60-70°C) or water for recrystallization

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Two long condensers

  • Separatory funnel

  • Distillation apparatus (modified Claisen flask)

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and two long condensers, place 200 ml of dioxane, 100 g (1.02 moles) of mesityl oxide, and 3 L of a potassium hypochlorite solution (4.6 moles) pre-cooled to 10°C[1].

  • Reaction Execution:

    • Begin stirring the mixture. The reaction is exothermic, and the mixture will warm up immediately[1].

    • Within approximately 5 minutes, chloroform will begin to reflux[1].

    • Control the reaction temperature by cooling the flask with water as needed to maintain a gentle reflux of chloroform[1].

    • Continue stirring for about 2.5 to 3 hours, by which time the exothermic reaction should subside and the reflux will cease[1].

  • Work-up and Isolation:

    • Cool the reaction mixture to 10°C in an ice bath.

    • Carefully destroy the excess hypochlorite by adding a concentrated solution of sodium bisulfite until the mixture no longer liberates iodine from an acidified potassium iodide solution[1].

    • Transfer the solution to a large separatory funnel and acidify by adding 500 ml of concentrated hydrochloric acid in portions.

    • Extract the aqueous solution with five 200-ml portions of ether, ensuring thorough shaking during each extraction[1].

    • Combine the ether extracts and dry them over anhydrous sodium sulfate.

    • Remove the ether by distillation on a steam bath[1].

  • Purification:

    • Transfer the residual oil to a modified Claisen flask and distill under reduced pressure. The this compound will distill at 100–106°C/20 mm Hg[1]. The yield of the white solid product is typically between 49–53 g (49–53%)[1]. The initial melting point of this product is 60–65°C[1].

    • For further purification, the crude acid can be recrystallized from petroleum ether (b.p. 60–70°C) or hot water[1].

    • Recrystallization from water: Dissolve 48-50 g of the acid in 450 ml of hot water, cool the solution in an ice bath for several hours, filter the crystalline product, and dry in a desiccator. This yields 35–40 g of pure acid with a melting point of 66–67.5°C[1].

Data Summary

ParameterValueReference(s)
Reactant Mesityl Oxide[1]
Product This compound[1][6][7]
Molecular Formula C₅H₈O₂[6]
Molecular Weight 100.12 g/mol [7]
Yield (Crude) 49–53%[1]
Appearance White solid (powder and chunks)[1][7]
Melting Point (Crude) 60–65 °C[1]
Melting Point (Recrystallized) 66–70 °C[1][7]
Boiling Point 194–195 °C (at 760 mmHg) 100–106 °C (at 20 mmHg)[1][6]
Density 0.969 g/mL[6]

Visualized Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine in 5-L Flask: - Mesityl Oxide (100g) - Dioxane (200ml) - KClO Solution (3L) B Stir at Room Temperature (Exothermic, gentle reflux) A->B Start Stirring C Continue Stirring for 2.5-3 hours B->C D Cool to 10°C C->D E Quench excess KClO with NaHSO₃ solution D->E F Acidify with conc. HCl E->F G Extract with Ether (5x 200ml) F->G H Dry combined organic layers (Na₂SO₄) G->H I Evaporate Ether H->I J Vacuum Distillation (100-106°C / 20 mmHg) I->J K Crude Product (m.p. 60-65°C) J->K L Optional: Recrystallize from H₂O or Petroleum Ether K->L M Pure Product (m.p. 66-67.5°C) L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Green Synthesis of 3,3-Dimethylacrylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of 3,3-dimethylacrylic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The focus is on environmentally benign methods that minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency.

Introduction

3,3-Dimethylacrylic acid, also known as senecioic acid, is a key building block in the synthesis of various active pharmaceutical ingredients and specialty chemicals. Traditional synthesis routes often involve harsh reagents and generate significant waste streams. The adoption of green chemistry principles in the production of this important chemical is crucial for sustainable manufacturing. This document outlines two primary green synthesis strategies: a modified Knoevenagel condensation and a two-step approach involving a green esterification followed by hydrolysis.

Greener Synthesis Approaches

Several methods have been explored to develop more environmentally friendly routes to 3,3-dimethylacrylic acid. These approaches focus on the core principles of green chemistry, including the use of safer solvents, catalytic reactions, and energy-efficient processes.

Modified Knoevenagel Condensation

The Knoevenagel condensation of acetone with malonic acid is a well-established method for synthesizing 3,3-dimethylacrylic acid.[1] Green variations of this reaction aim to replace hazardous solvents and catalysts with more benign alternatives.

Key Green Modifications:

  • Solvent-Free and Grinding Method: Performing the reaction under solvent-free conditions, often with mechanical grinding, significantly reduces solvent waste. The use of a natural and readily available catalyst, such as a water extract of banana peel ash, has been shown to be effective for Knoevenagel condensations.[2] This method is advantageous due to its simplicity, reduced reaction times, and avoidance of organic solvents.[2]

  • Aqueous Media: Water is an ideal green solvent. The Knoevenagel condensation can be performed in an aqueous medium using catalysts like nickel nitrate.[3] This approach offers benefits such as easy workup and good product yields.[3]

  • Microwave-Assisted Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating.[4][5] This technique can be applied to the Knoevenagel condensation to improve its energy efficiency.

Two-Step Synthesis via Green Esterification and Hydrolysis

An alternative green route involves the synthesis of methyl 3,3-dimethylacrylate followed by its hydrolysis to the desired acid.

  • Ionic Liquid-Catalyzed Esterification: A patented green method describes the esterification of 3,3-dimethylacrylic acid with methanol using a recyclable ionic liquid catalyst, N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate.[6] This process boasts a high yield (average of 90.7%) and the catalyst can be reused multiple times, minimizing waste.[6]

  • Enzymatic Hydrolysis: The subsequent hydrolysis of the methyl ester to 3,3-dimethylacrylic acid can be achieved using enzymes, such as carboxylesterases.[7] Enzymatic reactions are highly selective, operate under mild conditions (temperature and pH), and are environmentally friendly.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods.

MethodCatalystSolventReaction TimeTemperatureYield (%)Reference
Traditional Synthesis
Oxidation of Mesityl OxidePotassium HypochloriteDioxane/Water3-4 hoursRoom Temp.49-53[1]
Green Knoevenagel Condensation
Solvent-Free GrindingWater Extract of Banana AshNone4-10 minutesRoom Temp.High (General)[2]
Aqueous MediaNickel NitrateWater10 minutesRoom Temp.~90 (General)[3]
Two-Step Green Synthesis
Ionic Liquid Esterification (Ester Product)N-(3-sulfopropyl)-N-methylpyrrolidone bisulfateNone (Methanol as reagent)4-6 hours68-75 °C90.7[6]

Experimental Protocols

Protocol 1: Green Knoevenagel Condensation of Acetone and Malonic Acid (Solvent-Free Grinding Method)

This protocol is adapted from general green Knoevenagel condensation procedures.[2]

Materials:

  • Acetone

  • Malonic acid

  • Catalyst: Water extract of banana peel ash (prepared by suspending the ash in water and filtering)

  • Mortar and pestle

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • In a mortar, combine malonic acid (1 equivalent) and the water extract of banana peel ash catalyst.

  • Add acetone (1.5 equivalents) dropwise while grinding the mixture with a pestle.

  • Continue grinding at room temperature for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and acidify with dilute hydrochloric acid to a pH of ~2.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,3-dimethylacrylic acid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or heptane).

Protocol 2: Two-Step Synthesis - Ionic Liquid-Catalyzed Esterification and Enzymatic Hydrolysis

Part A: Synthesis of Methyl 3,3-dimethylacrylate

This protocol is based on the patented green esterification process.[6]

Materials:

  • 3,3-Dimethylacrylic acid

  • Methanol

  • N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate ionic liquid

  • Reaction flask with reflux condenser and distillation setup

Procedure:

  • In a reaction flask, combine 3,3-dimethylacrylic acid, methanol (1.5-3 equivalents), and the ionic liquid catalyst (0.1-0.2 weight equivalents relative to the acid).[6]

  • Heat the mixture to 68-75 °C and reflux for 4-6 hours.[6]

  • After the reflux period, configure the apparatus for distillation and remove the methanol and water produced during the reaction.

  • The crude methyl 3,3-dimethylacrylate can be purified by fractional distillation. The ionic liquid catalyst remains in the reaction flask and can be reused.

Part B: Enzymatic Hydrolysis of Methyl 3,3-dimethylacrylate

This is a general protocol for lipase-catalyzed hydrolysis and may require optimization for this specific substrate.

Materials:

  • Methyl 3,3-dimethylacrylate

  • Immobilized lipase (e.g., from Candida antarctica)

  • Phosphate buffer (pH 7)

  • Reaction vessel with stirring

Procedure:

  • Disperse the methyl 3,3-dimethylacrylate in the phosphate buffer.

  • Add the immobilized lipase to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by measuring the pH (which will decrease as the acid is formed) or by TLC/HPLC.

  • Once the reaction is complete, filter off the immobilized enzyme for reuse.

  • Acidify the aqueous solution and extract the 3,3-dimethylacrylic acid with a suitable organic solvent.

  • Dry the organic extract and evaporate the solvent to obtain the product.

Visualizations

G cluster_0 Green Knoevenagel Condensation Acetone Acetone Product 3,3-Dimethylacrylic Acid Acetone->Product Malonic Acid Malonic Acid Malonic Acid->Product Catalyst Green Catalyst (e.g., Banana Peel Ash Extract) Catalyst->Product Solvent Solvent-Free or Water Solvent->Product

Caption: Green Knoevenagel Condensation Workflow.

G cluster_1 Two-Step Green Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis Start 3,3-Dimethylacrylic Acid + Methanol Intermediate Methyl 3,3-dimethylacrylate Start->Intermediate Heat Catalyst1 Ionic Liquid Catalyst (Recyclable) Catalyst1->Intermediate Final_Product 3,3-Dimethylacrylic Acid Intermediate->Final_Product Aqueous Buffer Catalyst2 Enzyme (Lipase) Catalyst2->Final_Product

Caption: Two-Step Green Synthesis Pathway.

References

Application Note: Quantification of 3-Methyl-2-butenoic Acid in Biological Samples using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-2-butenoic acid, also known as senecioic acid or 3-methylcrotonic acid, is a short-chain fatty acid involved in the catabolism of the branched-chain amino acid, leucine. In this metabolic pathway, it exists as its coenzyme A (CoA) thioester, 3-methylcrotonyl-CoA. The quantification of this compound in biological samples such as plasma and urine is crucial for studying inherited metabolic disorders, particularly 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the determination of this and other organic acids in complex biological matrices. This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS, including sample preparation, derivatization, and instrument parameters.

Metabolic Pathway Context: Leucine Catabolism

This compound, as 3-methylcrotonyl-CoA, is a key intermediate in the degradation pathway of leucine. A deficiency in the enzyme 3-methylcrotonyl-CoA carboxylase leads to an accumulation of upstream metabolites, which is associated with the metabolic disorder 3-methylcrotonylglycinuria.

Leucine_Metabolism cluster_enzymes Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative decarboxylation MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA Dehydrogenation MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Carboxylation HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Hydration Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Enzyme1 Branched-chain aminotransferase Enzyme2 Branched-chain alpha-keto acid dehydrogenase Enzyme3 Isovaleryl-CoA dehydrogenase Enzyme4 3-Methylcrotonyl-CoA carboxylase (MCC) Enzyme5 3-Methylglutaconyl-CoA hydratase Enzyme6 HMG-CoA lyase

Caption: Leucine catabolism pathway highlighting the role of 3-Methylcrotonyl-CoA.

Quantitative Data

The following table summarizes representative quantitative data for the analysis of short-chain fatty acids (SCFAs) in human plasma using a GC-MS method. While specific data for this compound is not provided in the cited literature, the values for structurally similar SCFAs such as propionate and butyrate are presented as a reference. The analytical performance for this compound is expected to be within a similar range when using the described protocol.

Table 1: Representative Quantitative Data for Short-Chain Fatty Acids in Human Plasma by GC-MS

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity Range (µg/mL)Recovery (%)Reference
Propionate0.03 - 0.120.100.1 - 10095 - 117[1][2]
Butyrate0.03 - 0.120.100.1 - 10095 - 117[1][2]
Isovaleric AcidNot Reported0.250.25 - 5095 - 117
Valeric AcidNot Reported0.1250.125 - 2595 - 117

Experimental Protocols

The following protocols describe a validated method for the extraction, derivatization, and GC-MS analysis of this compound and other short-chain fatty acids from biological samples such as plasma or urine.

Experimental Workflow

Experimental_Workflow start Start: Biological Sample (e.g., Plasma, Urine) sample_prep Sample Preparation: - Acidification - Addition of Internal Standard start->sample_prep extraction Liquid-Liquid Extraction (e.g., with MTBE or Ethyl Acetate) sample_prep->extraction separation Phase Separation: Collect Organic Layer extraction->separation drying Evaporation of Solvent (under Nitrogen stream) separation->drying derivatization Derivatization: - Add Silylating Agent (e.g., BSTFA + 1% TMCS) - Heat drying->derivatization gcms_analysis GC-MS Analysis: - Injection - Separation - Detection derivatization->gcms_analysis data_processing Data Processing: - Peak Integration - Quantification gcms_analysis->data_processing end End: Quantitative Results data_processing->end

Caption: Workflow for the GC-MS analysis of this compound.

Sample Preparation and Extraction

This protocol is adapted from established methods for organic acid analysis in urine and plasma.

Materials:

  • Biological sample (e.g., 200 µL of urine or plasma)

  • Internal Standard (IS) solution (e.g., Tropic acid or a stable isotope-labeled analog of the analyte)

  • 5M HCl

  • Sodium chloride (solid)

  • Methyl tert-butyl ether (MTBE) or Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

Procedure:

  • To a clean glass tube, add 200 µL of the biological sample.

  • Add the internal standard solution.

  • Acidify the sample by adding 5M HCl until the pH is less than 2 (check with pH paper).

  • Saturate the aqueous phase by adding solid sodium chloride and vortex to mix.

  • Add 1 mL of MTBE or ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

  • Carefully transfer the upper organic layer to a new clean glass tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction (step 5 and 6) with another 1 mL of the organic solvent and combine the organic extracts.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 35-40°C).

Derivatization

To increase the volatility of the non-volatile organic acids for GC analysis, a derivatization step, typically silylation, is required.

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst)

  • Heptane or Isooctane (GC grade)

Procedure:

  • To the dried sample extract, add 50 µL of BSTFA + 1% TMCS and 20 µL of pyridine (if used).

  • Seal the tube tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with heptane or isooctane if necessary.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may need to be optimized for the specific instrument and column used.

Table 2: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 - 280°C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven ProgramInitial temp: 60-80°C, hold for 1-2 min; Ramp: 5-10°C/min to 280-300°C; Hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeScan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM)

Data Analysis and Quantification: Quantification is performed by constructing a calibration curve using standards of this compound of known concentrations, which are subjected to the same extraction and derivatization procedure as the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. This method is a valuable tool for researchers and clinicians investigating inborn errors of metabolism and other areas where the quantification of this short-chain fatty acid is of interest.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of 3-Methyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenoic acid, also known as senecioic acid or 3,3-dimethylacrylic acid, is a naturally occurring monounsaturated short-chain fatty acid found in various plants. Its structural analysis is a critical component in quality control, metabolic studies, and as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and structural elucidation of such organic compounds. This document provides a detailed guide to the 1H and 13C NMR spectral analysis of this compound, including experimental protocols and data interpretation.

Molecular Structure and Atom Numbering

The structural formula of this compound with the standard atom numbering convention for NMR analysis is presented below. This numbering is essential for the correct assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

1H and 13C NMR Spectral Data

The chemical shifts (δ) for this compound are solvent-dependent. The data presented below is from experiments conducted in Deuterium Oxide (D2O). In D2O, the acidic proton of the carboxylic acid group undergoes exchange with deuterium and is therefore not observed in the 1H NMR spectrum.

Data Presentation

Table 1: 1H NMR Spectral Data of this compound in D2O

Atom NumberChemical Shift (ppm)MultiplicityIntegrationAssignment
H45.646Singlet1HVinyl Proton
H11.908Singlet3HMethyl Protons (cis to COOH)
H21.780Singlet3HMethyl Protons (trans to COOH)

Table 2: 13C NMR Spectral Data of this compound in D2O [1]

Atom NumberChemical Shift (ppm)Assignment
C5180.092Carboxylic Acid Carbon
C3149.43Quaternary Olefinic Carbon
C4123.96Olefinic CH Carbon
C128.149Methyl Carbon (cis to COOH)
C221.877Methyl Carbon (trans to COOH)

Note on the Carboxylic Acid Proton: In a non-protic deuterated solvent such as Chloroform-d (CDCl3), the carboxylic acid proton (OH) is expected to appear as a broad singlet in the range of 10-13 ppm. The exact chemical shift is dependent on concentration and temperature due to hydrogen bonding.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following is a general procedure for the preparation and acquisition of 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O or CDCl3) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL D2O or CDCl3) weigh->dissolve transfer 3. Filter and Transfer to NMR Tube dissolve->transfer cap 4. Cap NMR Tube transfer->cap

Caption: Workflow for the preparation of a this compound NMR sample.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

Table 3: Recommended NMR Acquisition Parameters

Parameter1H NMR13C NMR
Spectrometer Frequency400-600 MHz100-150 MHz
Pulse Sequencezg30zgpg30
Number of Scans16-321024-4096
Relaxation Delay (d1)1-2 s2-5 s
Acquisition Time (aq)3-4 s1-2 s
Spectral Width (sw)16 ppm240 ppm
Temperature298 K298 K

Spectral Interpretation and Signaling Pathways

The signals observed in the 1H and 13C NMR spectra of this compound can be logically assigned based on established chemical shift principles and connectivity. The following diagram illustrates the relationships between the different nuclei.

G cluster_mol Signal Correlations in this compound H4 H4 (5.65 ppm) C4 C4 (124.0 ppm) H4->C4 1J(C,H) C3 C3 (149.4 ppm) H4->C3 2J(C,H) C5 C5 (180.1 ppm) H4->C5 3J(C,H) H1 H1 (1.91 ppm) H1->C3 2J(C,H) C1 C1 (28.1 ppm) H1->C1 1J(C,H) C2 C2 (21.9 ppm) H1->C2 4J(H,H) - weak H2 H2 (1.78 ppm) H2->C3 2J(C,H) H2->C1 4J(H,H) - weak H2->C2 1J(C,H)

Caption: Diagram illustrating key 1-bond and multi-bond (J-coupling) correlations in this compound.

Interpretation of Key Features:

  • 1H NMR: The downfield singlet at 5.646 ppm is characteristic of a vinyl proton. The two upfield singlets at 1.908 and 1.780 ppm correspond to the two methyl groups attached to the double bond. The difference in their chemical shifts is due to their different spatial relationship with the carboxylic acid group (cis and trans).

  • 13C NMR: The signal at 180.092 ppm is typical for a carboxylic acid carbon. The two signals in the olefinic region, 149.43 ppm and 123.96 ppm, are assigned to the quaternary and protonated carbons of the double bond, respectively. The two upfield signals at 28.149 and 21.877 ppm are characteristic of the methyl carbons.

Conclusion

The 1H and 13C NMR spectra of this compound provide a definitive fingerprint for its structural confirmation. By following the outlined protocols, researchers can obtain high-quality spectra for analysis. The provided data and interpretations serve as a valuable reference for the identification and characterization of this compound in various scientific and industrial applications. For more complex analyses, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to further confirm the structural assignments.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-2-butenoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 3-methyl-2-butenoic acid for analysis by Gas Chromatography (GC), a critical step for ensuring the volatility and thermal stability of this and other polar analytes. The two primary and most effective derivatization techniques, silylation and esterification, are discussed in detail, providing a comparative overview to aid in method selection and optimization.

Introduction

This compound, a short-chain unsaturated carboxylic acid, is a compound of interest in various fields, including flavor and fragrance analysis, metabolomics, and pharmaceutical research. Due to its polarity and relatively low volatility, direct analysis by gas chromatography can lead to poor peak shape, low sensitivity, and potential interactions with the GC column stationary phase.[1][2] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar and more volatile functional group, thereby improving its chromatographic behavior.[2]

This application note explores two common derivatization strategies:

  • Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2]

  • Esterification: This technique converts the carboxylic acid into its corresponding methyl ester (Fatty Acid Methyl Ester or FAME) using reagents such as Boron Trifluoride in Methanol (BF3/Methanol).[1][3]

The choice of derivatization method can significantly impact the analytical results, including derivatization efficiency, sensitivity, and potential for artifact formation. This document provides the necessary information to make an informed decision based on the specific analytical requirements.

Comparative Quantitative Data

The selection of a derivatization method often depends on factors such as sample matrix, desired sensitivity, and available instrumentation. Below is a summary of typical quantitative data for the analysis of short-chain fatty acids using silylation and esterification. Please note that while specific data for this compound is limited, the presented values for similar analytes provide a reliable reference for method performance.

ParameterSilylation (with BSTFA)Esterification (with BF3/Methanol)References
Derivatization Yield Generally high for carboxylic acids, but can be affected by steric hindrance and moisture. Quantitative yields are achievable under optimized conditions.Reported to be highly efficient and can go to completion, especially for free fatty acids.[3][4][1][3][4]
Limit of Detection (LOD) 5 - 40 pg on-column for most carboxylic acids.[5]Can be lower than silylation, with values reported in the range of 1 - 4 pg on-column (using SIM).[5] For fatty acid methyl esters, LODs of 11.90 ng/mL have been reported in complex matrices.[6][5][6]
Limit of Quantitation (LOQ) Typically 3-5 times the LOD. For methyl hexadecanoate, an LOQ of 39.80 ng/mL has been reported.[6]Typically 3-5 times the LOD. For methyl stearate, an LOQ of 39.68 ng/mL has been reported.[6][6]
Recovery Can be affected by the sample matrix and extraction procedure.Recoveries ranging from 95.25% to 100.29% have been reported for fatty acids in complex matrices.[6][6]
Reaction Time Typically 30-60 minutes at 60-80°C.[1]Typically 30-60 minutes at 60-100°C.[1][7][1][7]
Specificity Reacts with other functional groups containing active hydrogens (e.g., hydroxyl, amine groups).[1]More specific to carboxylic acids.[3][1][3]

Experimental Protocols

Detailed methodologies for the silylation and esterification of this compound are provided below. It is crucial to perform these reactions in a moisture-free environment to ensure high derivatization efficiency.

Silylation Protocol using BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of this compound (e.g., 1 mg) into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent to the dried sample and vortex to dissolve. To this solution, add 100 µL of BSTFA (+1% TMCS).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC or GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC system.

Esterification Protocol using BF3/Methanol

This protocol details the conversion of this compound to its methyl ester.

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3/Methanol) solution

  • Anhydrous hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pasteur pipette

Procedure:

  • Sample Preparation: Place a known amount of this compound (e.g., 1 mg) into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness.

  • Reagent Addition: Add 1 mL of 14% BF3/Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 100°C for 30-60 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of anhydrous hexane to the vial. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane solution containing the methyl 3-methyl-2-butenoate is ready for GC or GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSilylated Derivative (TMS-ester)Methylated Derivative (FAME)
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or similarHP-INNOWAX, 30 m x 0.32 mm ID, 0.25 µm film thickness or similar[8]
Injection Mode SplitlessSplitless[8]
Injector Temperature 250°C250°C[8]
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min[8]
Oven Temperature Program Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 minInitial temp 60°C, hold for 2 min, ramp at 15°C/min to 240°C, hold for 5 min[8]
MS Source Temperature 230°C230°C[8]
MS Quadrupole Temperature 150°C150°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400m/z 40-300
Expected Retention Time Dependent on the specific GC conditions.Dependent on the specific GC conditions.
Characteristic m/z ions TMS Derivative: 172 (M+), 157 (M-15), 117, 73Methyl Ester: 114 (M+), 99 (M-15), 83, 55

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample DrySample Dry Sample (Evaporation) Sample->DrySample Silylation Silylation (BSTFA) DrySample->Silylation Add Solvent & Reagent Esterification Esterification (BF3/Methanol) DrySample->Esterification Add Reagent GCMS GC-MS Analysis Silylation->GCMS Inject Esterification->GCMS Extract & Inject Data Data Acquisition & Analysis GCMS->Data silylation_reaction cluster_reactants cluster_products reactant1 This compound product1 TMS-3-Methyl-2-butenoate reactant1->product1 Heat (60°C) plus1 + reactant2 BSTFA plus2 + product2 Byproducts esterification_reaction cluster_reactants cluster_products reactant1 This compound product1 Methyl 3-methyl-2-butenoate reactant1->product1 Heat (100°C) BF3 catalyst plus1 + reactant2 Methanol (in BF3/Methanol) plus2 + product2 Water

References

Application Notes and Protocols: The Role of 3-Methyl-2-butenoic Acid in the Synthesis of Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenoic acid, also known as senecioic acid, is a valuable precursor in the synthesis of various pharmaceuticals, most notably the broad-spectrum antifungal agent, Ciclopirox. This document provides detailed application notes, experimental protocols, and supporting data on the utilization of this compound in the creation of antifungal drugs. Ciclopirox, as its olamine salt, is a synthetic hydroxypyridone derivative effective against a wide range of dermatophytes, yeasts, and molds.[1][2] Its unique mechanism of action, which differs from that of azoles and other common antifungals, makes it a significant tool in combating fungal infections and mitigating drug resistance.[3][4]

Mechanism of Action of Ciclopirox

Unlike many antifungal agents that target the synthesis of ergosterol, a key component of the fungal cell membrane, Ciclopirox's primary mechanism of action involves the chelation of polyvalent metal cations, particularly iron (Fe³⁺).[3][4][5] This high affinity for iron disrupts essential cellular processes within the fungal cell that are dependent on iron as a cofactor for various enzymes.

The key consequences of this iron chelation include:

  • Inhibition of Metalloenzymes: Ciclopirox inhibits the function of crucial iron-dependent enzymes such as cytochromes, catalases, and peroxidases. This disruption of enzymatic activity interferes with mitochondrial electron transport and cellular respiration, leading to impaired energy production.[3][5]

  • Disruption of Cellular Processes: The depletion of functional iron-dependent enzymes affects a wide array of cellular activities, including DNA repair, cell division signaling, and the formation of mitotic spindles.[3]

  • Alteration of Membrane Permeability: At higher concentrations, Ciclopirox may also alter the permeability of the fungal cell membrane, further compromising the cell's integrity.[2]

This multi-targeted approach is believed to contribute to the low incidence of reported resistance to Ciclopirox.

Quantitative Data: Antifungal Activity of Ciclopirox Olamine

The antifungal efficacy of Ciclopirox Olamine has been extensively evaluated against a variety of fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following tables summarize the in vitro activity of Ciclopirox Olamine against common fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciclopirox Olamine against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)
Trichophyton rubrum0.03 - 0.25
Trichophyton mentagrophytes0.03 - 0.25
Microsporum canis0.12 - 1.0
Epidermophyton floccosum0.03 - 0.25

Table 2: Minimum Inhibitory Concentration (MIC) of Ciclopirox Olamine against Yeasts

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.001 - 0.25
Candida glabrata≤8
Candida krusei≤8
Malassezia furfur0.125 - >0.5

Experimental Protocols

The synthesis of Ciclopirox from this compound involves a multi-step process. The following protocols are based on established synthetic routes described in scientific literature and patents.

Protocol 1: Esterification of this compound

This protocol describes the conversion of this compound to its methyl ester, a key intermediate for the subsequent steps.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-methyl-2-butenoate.

Protocol 2: Synthesis of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone (Ciclopirox)

This protocol outlines the synthesis of the core Ciclopirox molecule from methyl 3-methyl-2-butenoate.

Materials:

  • Methyl 3-methyl-2-butenoate

  • Cyclohexylacetyl chloride

  • Sodium hydride (NaH) in mineral oil

  • Anhydrous toluene

  • Hydroxylamine hydrochloride

  • Pyridine

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Formation of the Diketone Intermediate:

    • In a reaction vessel under a nitrogen atmosphere, prepare a suspension of sodium hydride in anhydrous toluene.

    • Slowly add a solution of methyl 3-methyl-2-butenoate in anhydrous toluene to the sodium hydride suspension while stirring.

    • After the initial reaction subsides, add a solution of cyclohexylacetyl chloride in anhydrous toluene dropwise to the reaction mixture.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully quench with a dilute acid.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diketone intermediate.

  • Cyclization and Hydroxylation to Ciclopirox:

    • Dissolve the crude diketone intermediate in pyridine.

    • Add hydroxylamine hydrochloride to the solution and heat the mixture to reflux.

    • Monitor the reaction for the formation of the pyridone ring.

    • After completion, cool the reaction mixture and acidify with hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude Ciclopirox by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 3: Preparation of Ciclopirox Olamine

This protocol describes the formation of the more commonly used olamine salt of Ciclopirox.

Materials:

  • Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone)

  • Ethanolamine

  • Ethyl acetate

  • Reaction vessel

Procedure:

  • Dissolve the purified Ciclopirox in ethyl acetate.

  • Add a stoichiometric amount of ethanolamine to the solution while stirring.

  • The Ciclopirox Olamine salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain the final product.

Visualizations

The following diagrams illustrate the proposed antifungal mechanism of Ciclopirox and the general experimental workflow for its synthesis.

Antifungal_Mechanism_of_Ciclopirox cluster_fungal_cell Fungal Cell Ciclopirox Ciclopirox Iron Fe³⁺ Ciclopirox->Iron Chelation Metalloenzymes Metalloenzymes (e.g., Cytochromes, Catalases) Ciclopirox->Metalloenzymes Inhibition Iron->Metalloenzymes Cofactor for Mitochondria Mitochondria Metalloenzymes->Mitochondria Function in Cellular_Processes Essential Cellular Processes (DNA repair, Cell division) Metalloenzymes->Cellular_Processes Inhibition of Mitochondria->Cellular_Processes Powers Cell_Death Fungal Cell Death Cellular_Processes->Cell_Death Leads to

Caption: Proposed antifungal mechanism of Ciclopirox via iron chelation.

Synthesis_of_Ciclopirox_Olamine cluster_synthesis Synthesis Workflow Start This compound Esterification Esterification (Methanol, H₂SO₄) Start->Esterification Intermediate1 Methyl 3-methyl-2-butenoate Esterification->Intermediate1 Condensation Condensation (Cyclohexylacetyl chloride, NaH) Intermediate1->Condensation Intermediate2 Diketone Intermediate Condensation->Intermediate2 Cyclization Cyclization & Hydroxylation (Hydroxylamine HCl, Pyridine) Intermediate2->Cyclization Ciclopirox Ciclopirox Cyclization->Ciclopirox Salt_Formation Salt Formation (Ethanolamine) Ciclopirox->Salt_Formation Final_Product Ciclopirox Olamine Salt_Formation->Final_Product

Caption: General experimental workflow for the synthesis of Ciclopirox Olamine.

References

Application of Senecioic Acid in the Production of Pyrethroid Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecioic acid, systematically known as 3,3-dimethylacrylic acid, serves as a crucial precursor in the synthesis of the acid moiety of several synthetic pyrethroid insecticides. Pyrethroids are a major class of insecticides that mimic the structure and insecticidal properties of the natural pyrethrins found in chrysanthemum flowers. They are widely used in agriculture, public health, and residential pest control due to their high efficacy against a broad spectrum of insects and relatively low mammalian toxicity.[1][2][3]

The core of many pyrethroid structures is chrysanthemic acid or a related cyclopropanecarboxylic acid. Senecioic acid provides a key building block for the industrial synthesis of chrysanthemic acid, most notably through the Martel and Huynh synthesis route. This pathway offers an efficient method to construct the cyclopropane ring and the correct stereochemistry required for potent insecticidal activity.

This document provides detailed application notes and experimental protocols for the synthesis of pyrethroid insecticides utilizing senecioic acid as a starting material. It is intended to guide researchers and professionals in the development and production of these important agrochemicals.

Synthesis Pathway Overview

The overall synthesis pathway from senecioic acid to a generic pyrethroid insecticide involves two main stages:

  • Synthesis of Chrysanthemic Acid: Conversion of senecioic acid into the key intermediate, chrysanthemic acid, via the Martel and Huynh method.

  • Esterification: Reaction of chrysanthemic acid (or its activated form, such as an acid chloride) with a suitable alcohol to form the final pyrethroid ester.

Synthesis_Pathway cluster_chrysanthemic_acid Chrysanthemic Acid Synthesis cluster_pyrethroid_synthesis Pyrethroid Synthesis senecioic_acid Senecioic Acid (3,3-Dimethylacrylic Acid) intermediate_A Intermediate A (Ethyl 2-bromo-3-methyl-2-butenoate) senecioic_acid->intermediate_A Bromination/ Esterification intermediate_C Ethyl Chrysanthemate intermediate_A->intermediate_C Reaction with Intermediate B intermediate_B Intermediate B (Ylide) intermediate_B->intermediate_C chrysanthemic_acid Chrysanthemic Acid intermediate_C->chrysanthemic_acid Hydrolysis pyrethroid Pyrethroid Insecticide chrysanthemic_acid->pyrethroid Esterification alcohol Pyrethroid Alcohol (e.g., Allethrolone) alcohol->pyrethroid

Figure 1: Overall synthesis pathway from senecioic acid to a pyrethroid insecticide.

Experimental Protocols

The following protocols are based on the Martel and Huynh synthesis of chrysanthemic acid as described by Paul F. Schatz for an undergraduate organic chemistry laboratory course, followed by a general procedure for esterification.

Part 1: Synthesis of Chrysanthemic Acid from Senecioic Acid

This synthesis is a multi-step process.

Step 1a: Synthesis of Ethyl 2-bromo-3-methyl-2-butenoate from Senecioic Acid

  • Materials: Senecioic acid, thionyl chloride, N-bromosuccinimide (NBS), ethanol, carbon tetrachloride, pyridine.

  • Procedure:

    • Convert senecioic acid to its acid chloride by reacting with thionyl chloride.

    • The acid chloride is then brominated at the alpha-position using N-bromosuccinimide (NBS) with a radical initiator.

    • The resulting 2-bromo-3-methyl-2-butenoyl chloride is then esterified by reacting with ethanol in the presence of a base like pyridine to yield ethyl 2-bromo-3-methyl-2-butenoate.

Step 1b: Synthesis of the Ylide (Intermediate B)

  • Materials: Isobutene, a suitable phosphine (e.g., triphenylphosphine), a strong base (e.g., butyllithium).

  • Procedure:

    • React isobutene with a phosphine to form a phosphonium salt.

    • Treat the phosphonium salt with a strong base to generate the corresponding ylide.

Step 2: Cyclopropanation to form Ethyl Chrysanthemate

  • Materials: Ethyl 2-bromo-3-methyl-2-butenoate, the ylide from Step 1b, an appropriate solvent (e.g., anhydrous diethyl ether or THF).

  • Procedure:

    • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the ethyl 2-bromo-3-methyl-2-butenoate in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add the ylide solution to the cooled ester solution with constant stirring.

    • Allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched, and the ethyl chrysanthemate is isolated and purified, typically by distillation.

Step 3: Hydrolysis to Chrysanthemic Acid

  • Materials: Ethyl chrysanthemate, sodium hydroxide (or potassium hydroxide), ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve the ethyl chrysanthemate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and reflux the mixture.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the chrysanthemic acid.

    • The crude chrysanthemic acid can be purified by recrystallization.

Part 2: Esterification to form a Pyrethroid Insecticide (e.g., Allethrin)

This is a general procedure for the synthesis of a pyrethroid ester.

  • Materials: Chrysanthemic acid, thionyl chloride (or oxalyl chloride), a pyrethroid alcohol (e.g., allethrolone), pyridine (or another suitable base), an anhydrous solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Convert chrysanthemic acid to chrysanthemoyl chloride by reacting it with thionyl chloride or oxalyl chloride. The excess reagent is typically removed under reduced pressure.

    • In a separate flask under an inert atmosphere, dissolve the pyrethroid alcohol (e.g., allethrolone) and pyridine in the anhydrous solvent.

    • Cool the alcohol solution in an ice bath.

    • Slowly add the chrysanthemoyl chloride to the alcohol solution with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction mixture by washing with dilute acid, water, and brine.

    • The organic layer is dried, and the solvent is removed to yield the crude pyrethroid ester.

    • Purification is typically achieved by column chromatography.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation start Start: Senecioic Acid & Other Reagents synthesis_ca Synthesis of Chrysanthemic Acid start->synthesis_ca esterification Esterification with Pyrethroid Alcohol synthesis_ca->esterification crude_product Crude Pyrethroid esterification->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification analysis Purity & Structural Analysis (e.g., NMR, GC-MS) purification->analysis efficacy_testing Insecticidal Efficacy Testing (e.g., LD50 determination) analysis->efficacy_testing final_product Final Pyrethroid Insecticide efficacy_testing->final_product

Figure 2: General experimental workflow for pyrethroid production and evaluation.

Data Presentation

Table 1: Synthesis of Chrysanthemic Acid - Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTypical Yield (%)
1Formation of Ethyl 2-bromo-3-methyl-2-butenoateSenecioic acid, SOCl₂, NBS, EthanolCCl₄60-70
2CyclopropanationEthyl 2-bromo-3-methyl-2-butenoate, YlideAnhydrous Ether/THF50-60
3HydrolysisEthyl chrysanthemate, NaOH/KOHEthanol/Water>90

Note: Yields are approximate and can vary significantly based on reaction conditions and scale.

Table 2: Esterification to Pyrethroid - Reaction Parameters and Expected Yields

PyrethroidAlcoholEsterification ReagentSolventTypical Yield (%)
AllethrinAllethroloneChrysanthemoyl chlorideDichloromethane70-85
Resmethrin5-Benzyl-3-furylmethanolChrysanthemoyl chlorideToluene75-90
Permethrin3-Phenoxybenzyl alcohol3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chlorideToluene80-95

Note: Permethrin is shown for comparative purposes and is not directly synthesized from chrysanthemic acid but a chlorinated analogue.

Table 3: Insecticidal Efficacy of Selected Pyrethroids

PyrethroidTarget InsectLD₅₀ (µ g/insect )
BioallethrinHousefly (Musca domestica)0.02
BioresmethrinHousefly (Musca domestica)0.005
DecamethrinHousefly (Musca domestica)0.0003

Source: General literature data on pyrethroid efficacy.[4] This data is not specific to pyrethroids synthesized via the senecioic acid route but represents the target efficacy.

Mode of Action

Pyrethroid insecticides are neurotoxins that act on the voltage-gated sodium channels of insect nerve cells. They bind to the sodium channels, preventing them from closing normally. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately the death of the insect. This mechanism of action is highly selective for insects over mammals, contributing to the favorable safety profile of this class of insecticides.

Mode_of_Action cluster_membrane pyrethroid Pyrethroid Insecticide na_channel Voltage-Gated Sodium Channel pyrethroid->na_channel Binds to and modifies channel na_influx Prolonged Na⁺ Influx na_channel->na_influx Prevents closing membrane Nerve Cell Membrane repetitive_firing Repetitive Nerve Firing na_influx->repetitive_firing paralysis Paralysis repetitive_firing->paralysis death Insect Death paralysis->death

Figure 3: Simplified signaling pathway for the mode of action of pyrethroid insecticides.

Conclusion

Senecioic acid is a valuable and industrially relevant starting material for the synthesis of the chrysanthemic acid core of many important pyrethroid insecticides. The Martel and Huynh synthesis provides a robust pathway for this transformation. The subsequent esterification with various alcohols allows for the creation of a diverse range of pyrethroid insecticides with tailored properties. The protocols and information provided herein serve as a foundational guide for researchers and professionals working in the field of insecticide development and manufacturing. Further optimization of reaction conditions is encouraged to improve yields and process efficiency.

References

Application Notes and Protocols for Solid-Phase Extraction of 3-Methyl-2-butenoic Acid from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the solid-phase extraction (SPE) of 3-Methyl-2-butenoic acid, a naturally occurring plant metabolite, from various plant tissues.[1] this compound, also known as senecioic acid, is a C5 isoprenoid biosynthesized in plants through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[2][3][4][5][6][7] Given its role as a secondary metabolite, efficient extraction and quantification are crucial for phytochemical studies, natural product discovery, and quality control of herbal products. This protocol outlines a robust SPE method using anion exchange cartridges, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound and its Extraction

This compound is a short-chain unsaturated carboxylic acid found in various plant species. As a plant metabolite, its concentration can vary significantly depending on the plant species, developmental stage, and environmental conditions. Solid-phase extraction is a highly effective technique for the selective isolation and concentration of analytes from complex matrices like plant tissues, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample purity.

This application note details a recommended SPE protocol for the selective extraction of this compound from plant tissue homogenates. The protocol is based on an anion exchange mechanism, which is well-suited for the retention of acidic compounds.

Biosynthesis of this compound

The origin of this compound in plants is the isoprenoid biosynthesis pathway. This pathway generates the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through two distinct routes: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[2][4][5][6] this compound is derived from these C5 precursors.

Metabolic Pathway of this compound Pyruvate Pyruvate + G3P MEP_pathway MEP Pathway (Plastid) Pyruvate->MEP_pathway IPP_DMAPP IPP + DMAPP (C5 Precursors) MEP_pathway->IPP_DMAPP AcetylCoA Acetyl-CoA MVA_pathway MVA Pathway (Cytosol) AcetylCoA->MVA_pathway MVA_pathway->IPP_DMAPP Metabolite 3-Methyl-2-butenoic acid IPP_DMAPP->Metabolite Further reactions

Biosynthesis of this compound.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the extraction and analysis of this compound from plant tissues.

Materials and Reagents
  • SPE Cartridges: Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX), 500 mg, 3 mL

  • Solvents: Methanol (HPLC grade), Deionized Water, Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • Reagents: Formic acid, Ammonium hydroxide, Sodium sulfate (anhydrous)

  • Standards: this compound (purity ≥98%)

  • Equipment: Homogenizer, Centrifuge, SPE manifold, Nitrogen evaporator, GC-MS system

Sample Preparation
  • Homogenization: Weigh 1-2 g of fresh plant tissue and homogenize with 10 mL of methanol/water (80:20, v/v) using a high-speed homogenizer. For dry samples, use 0.2-0.5 g and add 10 mL of the same solvent.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant for SPE.

  • pH Adjustment: Adjust the pH of the supernatant to approximately 6.0-7.0 using dilute ammonium hydroxide. This ensures that the carboxylic acid group of this compound is ionized for optimal retention on the anion exchange sorbent.

Solid-Phase Extraction (SPE) Protocol

The following protocol is based on a standard anion exchange SPE procedure.

SPE Workflow start Start conditioning 1. Conditioning (Methanol, then Water) start->conditioning equilibration 2. Equilibration (pH 6-7 Buffer) conditioning->equilibration loading 3. Sample Loading (Plant Extract) equilibration->loading washing 4. Washing (Water, then Methanol) loading->washing elution 5. Elution (Ethyl Acetate with Formic Acid) washing->elution end End elution->end

Solid-Phase Extraction Workflow.
  • Conditioning: Condition the anion exchange SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Equilibration: Equilibrate the cartridge with 5 mL of deionized water adjusted to pH 6.0-7.0.

  • Sample Loading: Load the prepared plant extract supernatant onto the SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar, non-retained compounds.

    • Follow with a wash of 5 mL of methanol to remove less polar interfering compounds.

  • Elution: Elute the retained this compound by passing 5 mL of ethyl acetate containing 2% formic acid through the cartridge. The formic acid neutralizes the ionized analyte, releasing it from the sorbent.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 200 µL of ethyl acetate) for GC-MS analysis.

GC-MS Analysis
  • GC Column: A polar capillary column, such as one with a polyethylene glycol stationary phase, is recommended.

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Operate in full scan mode (m/z 40-300) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Data Presentation

The following tables summarize expected performance data for the described SPE-GC-MS method. These values are illustrative and should be validated in your laboratory.

Table 1: Quantitative Analysis Parameters for this compound

ParameterValue
Retention Time (min)~8.5
Quantifier Ion (m/z)85
Qualifier Ions (m/z)57, 100
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Table 2: Recovery of this compound from Spiked Plant Matrix

Plant MatrixSpiking Level (µg/g)Mean Recovery (%)RSD (%)
Mentha piperita (Peppermint)1.092.54.8
Valeriana officinalis (Valerian)5.089.85.2
Humulus lupulus (Hops)2.591.24.5

Troubleshooting and Method Optimization

  • Low Recovery:

    • Ensure the pH of the sample is correctly adjusted before loading to ensure ionization of the analyte.

    • Check that the elution solvent is sufficiently acidic to neutralize the analyte for release.

    • The flow rate during sample loading may be too high.

  • Poor Purity of Eluate:

    • Optimize the washing steps by adjusting the solvent strength or volume. A wash with a non-polar solvent like hexane before the methanol wash can remove lipids.

  • Analyte Breakthrough (Loss during loading):

    • The capacity of the SPE cartridge may be exceeded. Use a larger cartridge or dilute the sample.

Conclusion

The described solid-phase extraction protocol using anion exchange cartridges provides a selective and efficient method for the isolation of this compound from complex plant matrices. This method is suitable for researchers in phytochemistry, natural product chemistry, and drug development who require a reliable and reproducible technique for the quantification of this and other acidic plant metabolites. The subsequent GC-MS analysis allows for sensitive and specific detection. It is recommended that the method be validated for each specific plant matrix under investigation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 3,3-Dimethylacrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,3-Dimethylacrylic acid (also known as senecioic acid). This method is suitable for researchers, scientists, and professionals in the drug development industry requiring accurate determination of this compound. The described protocol utilizes a standard C18 column with a simple acidic mobile phase and UV detection, providing excellent resolution and sensitivity.

Introduction

3,3-Dimethylacrylic acid is a short-chain unsaturated carboxylic acid that serves as a building block in the synthesis of various organic molecules and is of interest in metabolic research. Accurate and precise quantification is crucial for process monitoring, quality control, and research applications. High-performance liquid chromatography with ultraviolet (UV) detection is a widely used technique for the analysis of organic acids due to its specificity, sensitivity, and reproducibility.[1][2][3] This application note provides a comprehensive protocol for the analysis of 3,3-Dimethylacrylic acid, including chromatographic conditions, sample preparation, and expected performance characteristics.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this application.[4]

  • Chemicals and Reagents:

    • 3,3-Dimethylacrylic acid reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or ultrapure)

Chromatographic Conditions

A reversed-phase HPLC method with simple isocratic conditions is employed for the analysis.[2][5] The mobile phase consists of a mixture of acetonitrile and an acidic aqueous solution.[2][5] The acidic modifier, such as phosphoric acid, is crucial for achieving good peak shape and retention of the carboxylic acid. The UV detection wavelength is set at 210 nm, which is a common wavelength for the analysis of organic acids.[6][7][8]

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

Protocols

Mobile Phase Preparation
  • Aqueous Component: To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase Mixture: Prepare the final mobile phase by mixing the required volumes of acetonitrile and the 0.1% phosphoric acid solution. For example, for a 20:80 (v/v) mixture, combine 200 mL of acetonitrile with 800 mL of the aqueous phosphoric acid solution.

  • Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3,3-Dimethylacrylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing 3,3-Dimethylacrylic acid.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the 3,3-Dimethylacrylic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of 3,3-Dimethylacrylic acid in the sample using the calibration curve.

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of this method, based on typical values for the analysis of structurally similar short-chain unsaturated carboxylic acids like crotonic acid.[6]

ParameterExpected Value
Retention Time 4 - 8 minutes (dependent on the exact mobile phase composition and column)
Linearity Range 0.5 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 2%
Recovery 95 - 105%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCEquilibration HPLC System Equilibration MobilePhase->HPLCEquilibration StandardPrep Standard Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC analysis of 3,3-Dimethylacrylic acid.

Conclusion

The described RP-HPLC method provides a simple, accurate, and reliable means for the quantitative analysis of 3,3-Dimethylacrylic acid. The use of a standard C18 column and a straightforward isocratic mobile phase makes this method easily adaptable in most analytical laboratories. The expected performance characteristics demonstrate that the method is suitable for a wide range of applications in research and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Extraction of 3-Methyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 3-Methyl-2-butenoic acid.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the extraction of this compound.

Issue 1: Low Extraction Yield

Low recovery of this compound is a frequent challenge. Several factors can contribute to this issue, from suboptimal pH to an inappropriate choice of solvent.

Potential CauseTroubleshooting Steps
Incorrect pH of the Aqueous Phase This compound is a carboxylic acid and is more soluble in organic solvents in its protonated (neutral) form. Ensure the pH of the aqueous sample is adjusted to at least two pH units below the pKa of the acid (approximately 4.8) to maximize its partitioning into the organic phase. A pH of 2-3 is generally recommended.[1][2]
Inappropriate Solvent Selection The choice of extraction solvent is critical. Solvents with a higher polarity, such as diethyl ether or ethyl acetate, are generally more effective for extracting polar compounds like carboxylic acids. Consider the distribution coefficient (LogD) of the acid in different solvent systems. A higher LogD value at the extraction pH indicates better partitioning into the organic solvent.[2]
Insufficient Solvent Volume To ensure efficient extraction, the volume ratio of the organic solvent to the aqueous sample should be optimized. A higher ratio, such as 7:1 (organic:aqueous), is often recommended to maximize recovery, though the optimal ratio depends on the partition coefficient.[1][2]
Insufficient Mixing or Extraction Time Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of the analyte. The duration of mixing should also be optimized.
"Salting Out" Not Utilized The addition of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase can increase the partitioning of hydrophilic compounds into the organic phase by reducing their solubility in the aqueous layer.[2]

Issue 2: Emulsion Formation at the Solvent Interface

Emulsions are a common problem in liquid-liquid extractions, particularly with complex biological matrices. They appear as a cloudy or milky layer between the aqueous and organic phases and can make phase separation difficult.

Potential CauseTroubleshooting Steps
High Concentration of Surfactants or Particulate Matter Biological samples often contain components that act as emulsifying agents.
Centrifugation: Spinning the sample at high speed can help to break the emulsion by forcing the separation of the layers.
Addition of Salt: Adding a small amount of a neutral salt like NaCl can help to break the emulsion by increasing the ionic strength of the aqueous phase.
Filtration: Filtering the entire mixture through a bed of celite or glass wool can sometimes help to break up the emulsion.
Solvent Addition: Adding a small amount of a different solvent can sometimes alter the interfacial tension and break the emulsion.
Vigorous Shaking Overly aggressive mixing can promote emulsion formation. Gentle inversions of the separatory funnel are often sufficient.

Issue 3: Co-extraction of Impurities

The crude extract of this compound may be contaminated with other compounds from the source material.

Potential CauseTroubleshooting Steps
Similar Solubility of Impurities Other acidic, neutral, or basic compounds may be co-extracted with the target analyte.
Acid-Base Extraction: A multi-step acid-base extraction can be employed to separate acidic, basic, and neutral compounds. This compound can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving neutral and basic impurities in the organic phase. The acid can then be recovered by acidifying the aqueous phase and re-extracting with an organic solvent.
Back Extraction: To further purify the extract, a back extraction can be performed. After the initial extraction into an organic solvent, the this compound can be extracted back into a fresh aqueous basic solution, leaving behind neutral impurities.[2]
Chromatography: If impurities persist, chromatographic techniques such as column chromatography or preparative HPLC may be necessary for final purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction?

A1: Understanding the properties of this compound is crucial for designing an effective extraction protocol.

PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
pKa ~4.8
Boiling Point 198-200 °C
Melting Point 69-71 °C
Solubility in Water Soluble
Solubility in Organic Solvents Soluble in ethanol, ether

Q2: How does pH affect the extraction efficiency of this compound?

A2: The pH of the aqueous phase is a critical factor. To extract the acidic this compound into an organic solvent, the pH of the aqueous solution should be lowered to at least two pH units below its pKa (~4.8). This ensures that the acid is predominantly in its neutral, less water-soluble form, which favors its partitioning into the organic phase.[1][2] Conversely, to extract the acid from an organic solvent into an aqueous phase, the pH of the aqueous solution should be raised above its pKa using a base like sodium bicarbonate or sodium hydroxide, which will convert the acid into its more water-soluble salt form.

Q3: What is the best organic solvent for extracting this compound?

A3: The ideal solvent should have a high partition coefficient for this compound, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic. Common choices for extracting short-chain carboxylic acids include:

  • Diethyl ether: A versatile solvent with good solubility for many organic compounds and a low boiling point.

  • Ethyl acetate: A slightly more polar option that can be effective for more polar analytes.

  • Methyl isobutyl ketone (MIBK): Shown to have a high distribution coefficient for other short-chain fatty acids like propionic acid.[3]

The selection should be guided by the specific matrix and the presence of potential impurities. It is often beneficial to perform a small-scale solvent screening to determine the most effective solvent for a particular application.

Q4: How can I prevent the loss of this compound during solvent evaporation?

A4: this compound is a relatively volatile compound. To minimize losses during solvent removal:

  • Use a rotary evaporator with a cooled water bath.

  • Avoid using high vacuum or excessive heat.

  • Once the bulk of the solvent is removed, residual solvent can be removed under a gentle stream of nitrogen gas.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound from an Aqueous Solution

This protocol outlines a general procedure for extracting this compound from a simple aqueous matrix.

  • Sample Preparation: Start with a known volume of the aqueous solution containing this compound in a separatory funnel.

  • pH Adjustment: Acidify the aqueous solution to a pH of 2-3 by adding a strong acid (e.g., 1 M HCl) dropwise. Verify the pH using a pH meter or pH paper.

  • Solvent Addition: Add an appropriate volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel. A solvent-to-sample ratio of 2:1 or higher is recommended for the first extraction.

  • Extraction: Stopper the separatory funnel and gently invert it multiple times (10-15 times) to allow for partitioning of the acid into the organic phase. Periodically vent the funnel to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. The organic layer (typically the top layer for diethyl ether and ethyl acetate) will contain the extracted this compound.

  • Collection of Organic Phase: Carefully drain the lower aqueous layer and then collect the organic layer into a clean flask.

  • Repeat Extraction: For higher recovery, repeat the extraction of the aqueous layer with fresh portions of the organic solvent two more times. Combine all organic extracts.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.

  • Solvent Removal: Decant or filter the dried organic extract and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the crude this compound.

Visualizations

Extraction_Troubleshooting Start Low Extraction Yield pH Is pH of aqueous phase 2 units below pKa? Start->pH Solvent Is the solvent appropriate? (e.g., diethyl ether, ethyl acetate) pH->Solvent Yes AdjustpH Adjust pH to 2-3 pH->AdjustpH No Volume Is the solvent volume sufficient? (e.g., >2:1 organic:aqueous) Solvent->Volume Yes ChangeSolvent Screen for a better solvent Solvent->ChangeSolvent No Success Yield Improved Volume->Success Yes IncreaseVolume Increase solvent volume Volume->IncreaseVolume No AdjustpH->pH ChangeSolvent->Solvent IncreaseVolume->Volume

Caption: Troubleshooting workflow for low extraction yield.

AcidBase_Extraction_Workflow Start Crude Organic Extract (contains this compound, neutral & basic impurities) AddBase Extract with aqueous NaHCO₃ solution Start->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer: Neutral & Basic Impurities Separate1->Organic1 Organic Phase Aqueous1 Aqueous Layer: Sodium 3-methyl-2-butenoate Separate1->Aqueous1 Aqueous Phase Acidify Acidify with HCl to pH 2-3 Aqueous1->Acidify Reextract Re-extract with fresh organic solvent (e.g., diethyl ether) Acidify->Reextract Separate2 Separate Layers Reextract->Separate2 Aqueous2 Aqueous Layer (waste) Separate2->Aqueous2 Aqueous Phase Organic2 Organic Layer: Pure this compound Separate2->Organic2 Organic Phase

Caption: Workflow for purification by acid-base extraction.

References

Optimization of GC-MS parameters for 3,3-Dimethylacrylic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the successful analysis of 3,3-Dimethylacrylic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This section addresses specific issues that may arise during the GC-MS analysis of 3,3-Dimethylacrylic acid.

Question: Why am I observing poor peak shape, specifically peak tailing?

Answer: Peak tailing is a common issue when analyzing polar, active compounds like carboxylic acids. It can lead to poor resolution and inaccurate quantification.[1] Here are the primary causes and solutions:

  • Active Sites in the System: The free carboxyl group of 3,3-Dimethylacrylic acid can interact with active sites (exposed silanols) in the GC inlet liner, the column, or connection points.[2][3]

    • Solution: Use a fresh, deactivated (silanized) inlet liner. If tailing persists, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[3][4] Ensure all ferrules and connections are inert.

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining underivatized acid will be highly polar and interact strongly with the system, causing severe tailing.

    • Solution: Optimize the derivatization reaction. Increase the reaction time or temperature, and ensure the sample is completely dry, as water will consume the derivatization reagent.[5][6]

  • Improper Column Installation: An incorrectly cut or installed column can create dead volumes or turbulence in the flow path, leading to peak distortion.[1]

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the injector as specified by the instrument manufacturer.[1][3]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can cause peak tailing for all compounds.[1]

    • Solution: Perform regular column bake-outs to clean the column.[4] If the contamination is severe, trimming the column inlet is recommended.[4]

Question: Why is my signal intensity low or non-existent?

Answer: Low sensitivity for 3,3-Dimethylacrylic acid can stem from several factors, from sample preparation to instrument settings.

  • Analyte Loss During Sample Preparation: The analyte can be lost during extraction or solvent evaporation steps.

    • Solution: Ensure the pH during liquid-liquid extraction is low enough (pH < 2) to keep the carboxylic acid protonated and soluble in the organic solvent.[7] When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat to prevent loss of the derivatized analyte.[8]

  • Poor Derivatization Yield: The derivatization reaction may not have gone to completion.

    • Solution: Re-optimize the derivatization procedure. Verify the freshness of the derivatization reagent, as reagents like BSTFA are moisture-sensitive.[6][9]

  • Injector Issues: The injector temperature may be too low for efficient volatilization, or discrimination may be occurring.

    • Solution: Ensure the injector temperature is sufficiently high (e.g., 250-285°C) to vaporize the derivatized analyte rapidly.[10][11] Consider using a pulsed splitless injection to ensure complete transfer of the sample onto the column.

  • Mass Spectrometer Tuning: An improperly tuned mass spectrometer will result in poor sensitivity across the board.

    • Solution: Perform a standard autotune or manual tune of the mass spectrometer to ensure optimal ion source and analyzer performance.[12]

Question: Why are my retention times shifting between runs?

Answer: Retention time instability compromises compound identification and reproducibility.

  • GC System Leaks: Small leaks in the gas lines, septum, or column fittings will cause fluctuations in the carrier gas flow rate, leading to shifting retention times.[2]

    • Solution: Use an electronic leak detector to check for leaks at all connection points, especially after changing the column or septum.[12]

  • Inconsistent Oven Temperature: Poor oven temperature control or inconsistent programming will directly affect retention times.

    • Solution: Verify the GC oven's temperature accuracy and reproducibility. Ensure the oven program is identical for all runs.

  • Column Aging or Contamination: Over time, the stationary phase of the column can degrade or become contaminated, altering its retention characteristics.[2]

    • Solution: Condition the column regularly. If retention times continue to shift, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Question: Why is derivatization necessary for 3,3-Dimethylacrylic acid?

Answer: Derivatization is a critical step for the GC-MS analysis of non-volatile and polar compounds like 3,3-Dimethylacrylic acid.[13] The process converts the polar carboxyl group (-COOH) into a less polar, more volatile, and more thermally stable ester (e.g., a trimethylsilyl ester).[14][15] This transformation is essential for several reasons:

  • Increases Volatility: Allows the compound to travel through the GC column at a reasonable temperature without decomposition.[9][16]

  • Improves Thermal Stability: Prevents the breakdown of the analyte in the hot GC injector.[16]

  • Enhances Chromatographic Peak Shape: Reduces interactions with active sites in the GC system, minimizing peak tailing and improving analytical accuracy.[9]

Question: What is the recommended derivatization reagent and procedure?

Answer: Silylation is the most common derivatization method for carboxylic acids. A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1-10% Trimethylchlorosilane (TMCS) is highly effective.[17] TMCS acts as a catalyst to drive the reaction to completion. The general procedure involves evaporating the sample extract to complete dryness, adding the derivatization reagent (and often a solvent like pyridine or acetonitrile), and heating the mixture (e.g., 60-75°C for 30-60 minutes) to ensure a complete reaction.[6][17]

Question: How should I prepare my sample for analysis?

Answer: Sample preparation aims to extract 3,3-Dimethylacrylic acid from the sample matrix, remove interferences, and concentrate the analyte.

  • Internal Standard Addition: Add an appropriate internal standard at the very beginning of the preparation process to account for analyte loss during subsequent steps.[13]

  • Acidification & Extraction: For aqueous samples like urine or plasma, acidify the sample to a pH below 2 using an acid like HCl.[7] This ensures the 3,3-Dimethylacrylic acid is in its protonated form. Extract the analyte into an organic solvent such as ethyl acetate or diethyl ether using liquid-liquid extraction (LLE).[17][18]

  • Drying and Evaporation: After extraction, dry the organic phase with anhydrous sodium or magnesium sulfate. Carefully evaporate the solvent to dryness under a gentle stream of nitrogen.[8] It is crucial that the sample is completely dry before adding the derivatization reagent.[5]

  • Derivatization: Reconstitute the dry residue in the derivatization reagent and perform the reaction as described above.

Question: What type of GC column is most suitable?

Answer: A low- to mid-polarity column is ideal for analyzing the silylated derivatives of organic acids. A 5% Phenyl Polysiloxane phase (e.g., DB-5, HP-5MS, VF-5MS) is a robust and widely used choice.[11][19] These columns provide excellent separation and thermal stability. A standard column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[19]

Question: What is a suitable internal standard for quantitative analysis?

Answer: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 3,3-Dimethylacrylic acid-d6).[13] However, these can be expensive or unavailable. A suitable alternative is a structurally similar carboxylic acid that is not present in the sample. Heptadecanoic acid or 2-ketocaproic acid are sometimes used as general internal standards in organic acid analysis.[7][17]

Optimized GC-MS Parameters

The following table summarizes recommended starting parameters for the analysis of derivatized 3,3-Dimethylacrylic acid. These should be optimized further for your specific instrument and application.

ParameterRecommended ValueJustification
GC Inlet
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.[11]
Inlet Temperature250 - 285 °CEnsures rapid and complete vaporization of the TMS-derivatized analyte.[10][11]
Injection Volume1 µLA standard volume to avoid overloading the column.[11]
Column
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5MS)Provides good selectivity and thermal stability for silylated organic acids.[19]
Dimensions30 m x 0.25 mm ID x 0.25 µm filmStandard dimensions offering a good balance of resolution and analysis time.[19]
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (Constant Flow)A typical flow rate for this column dimension, ensuring optimal separation.[10]
Oven Program
Initial Temperature60 - 80 °C, hold for 1-2 minAllows for proper focusing of analytes at the head of the column.
Ramp Rate10 °C/minA moderate ramp rate to ensure good separation of components.[10]
Final Temperature280 - 300 °C, hold for 5 minElutes higher boiling compounds and cleans the column before the next run.[10]
Mass Spectrometer
Interface Temp.280 °CPrevents cold spots and analyte condensation between the GC and MS.[10]
Ion Source Temp.230 °CStandard temperature for electron ionization (EI).
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable mass spectra.
Acquisition ModeFull Scan (e.g., m/z 50-550)Used for initial method development and identification of unknown peaks.[13]
Selected Ion Monitoring (SIM)Used for quantitative analysis to increase sensitivity and selectivity.

Experimental Protocol: Silylation and GC-MS Analysis

This protocol provides a detailed methodology for the analysis of 3,3-Dimethylacrylic acid in a biological fluid matrix.

1. Sample Preparation and Extraction

  • Pipette 500 µL of the sample (e.g., urine) into a glass tube.

  • Add 10 µL of the internal standard solution (e.g., stable isotope-labeled 3,3-dimethylacrylic acid or Heptadecanoic acid).

  • Acidify the sample to pH < 2 by adding ~20 µL of 5M HCl.[7]

  • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes for liquid-liquid extraction.[17]

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 4-6) with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Ensure the dried extract is free of any residual water.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried sample.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture in a heating block or oven at 70°C for 45 minutes.[6]

  • Allow the sample to cool to room temperature.

  • Transfer the derivatized sample to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.[11]

3. GC-MS Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Run the analysis using the optimized parameters outlined in the table above.

  • For identification, compare the resulting mass spectrum and retention time with that of a known standard. For quantification, use the ratio of the analyte peak area to the internal standard peak area to construct a calibration curve.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of 3,3-Dimethylacrylic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample 1. Sample Collection (e.g., Urine, Plasma) IS_Addition 2. Internal Standard Addition Sample->IS_Addition Quantification Control Extraction 3. Acidification & Liquid-Liquid Extraction IS_Addition->Extraction pH < 2 Evaporation 4. Solvent Evaporation (to dryness) Extraction->Evaporation Isolate Analyte Deriv 5. Silylation (BSTFA + TMCS, 70°C) Evaporation->Deriv GC_Inject 6. GC-MS Injection & Separation Deriv->GC_Inject MS_Detect 7. MS Detection (Scan or SIM) GC_Inject->MS_Detect Elution Data_Proc 8. Data Processing (Integration & Quantification) MS_Detect->Data_Proc Spectral Data Result Final Result (Concentration of 3,3-Dimethylacrylic Acid) Data_Proc->Result

Caption: Workflow for 3,3-Dimethylacrylic Acid analysis.

References

Reducing byproducts in the synthesis of Senecioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of Senecioic acid (3-methyl-2-butenoic acid). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental procedures, and data to help you minimize byproducts and maximize the yield and purity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of Senecioic acid.

Q1: My reaction to synthesize Senecioic acid from mesityl oxide via the haloform reaction has a low yield. What are the common causes and how can I improve it?

A1: Low yields in the haloform reaction of mesityl oxide are often due to incomplete reaction, side reactions, or suboptimal reaction conditions.

Common Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted mesityl oxide.

  • Side Reactions: Formation of polymeric or condensation products can occur, especially with strong bases.[1]

  • Suboptimal Temperature: The reaction is exothermic, and if the temperature is too high, it can lead to the formation of undesired byproducts.

  • Poor Quality Reagents: The purity of mesityl oxide and the concentration of the hypochlorite solution are crucial.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (mesityl oxide).

  • Control Temperature: Maintain the reaction temperature within the recommended range. For the reaction with potassium hypochlorite, gentle reflux of the chloroform formed is a good indicator.[2]

  • Ensure Reagent Quality: Use freshly distilled mesityl oxide and a standardized hypochlorite solution.

  • Optimize Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for complete conversion.

Q2: I am observing significant amounts of byproducts in my Horner-Wadsworth-Emmons (HWE) synthesis of ethyl senecioate. How can I increase the selectivity for the desired E-isomer and minimize side products?

A2: The Horner-Wadsworth-Emmons reaction is known for its high E-selectivity, but deviations can occur.[3][4]

Common Byproducts and Causes:

  • (Z)-isomer: While the HWE reaction favors the (E)-isomer, the use of certain bases or reaction conditions can lead to the formation of the (Z)-isomer.

  • β-hydroxyphosphonate: In the absence of a sufficiently strong electron-withdrawing group on the phosphonate, the intermediate β-hydroxyphosphonate may not be eliminated to form the alkene.[4]

  • Self-condensation of Acetone: If a strong base is used, acetone can undergo self-condensation to form products like diacetone alcohol and mesityl oxide.[5]

  • Michael Addition: If the product is an α,β-unsaturated ester, it can potentially undergo Michael addition with the phosphonate carbanion.

Troubleshooting Steps:

  • Choice of Base and Solvent: Use a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) to generate the phosphonate carbanion.[6]

  • Reaction Temperature: Perform the addition of the aldehyde or ketone at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and improve selectivity.

  • Purification: The main byproduct of the HWE reaction, a dialkylphosphate salt, is water-soluble and can be easily removed by an aqueous workup.[3] Flash column chromatography can be used to separate the (E) and (Z) isomers if necessary.

  • Use of Additives: In some cases, the addition of salts like LiCl can improve the stereoselectivity of the reaction.[2]

Q3: The oxidation of 3-methyl-2-butenal to Senecioic acid is not going to completion, and I am getting other oxidation byproducts. What can I do?

A3: Incomplete oxidation and over-oxidation are common issues in the conversion of aldehydes to carboxylic acids.

Common Issues and Solutions:

  • Incomplete Oxidation: The oxidizing agent may not be potent enough, or the reaction time may be too short. Using a stronger oxidizing agent or extending the reaction time can help. A patent for this synthesis suggests using air or oxygen as the oxidant in the presence of a catalyst, which is a safe and cost-effective method.

  • Over-oxidation/Side Reactions: Harsh oxidation conditions can lead to the cleavage of the carbon-carbon double bond or other undesired side reactions. Using milder, more selective oxidizing agents can mitigate this. The patented method using air/oxygen with a catalyst system is designed to be selective.

  • Catalyst Deactivation: If using a catalyst, it may become deactivated over time. Ensuring the catalyst is active and used in the correct amount is important.

Troubleshooting Steps:

  • Choice of Oxidant: If using air or oxygen, ensure a continuous and sufficient supply. The reaction can be monitored by GC to track the disappearance of the aldehyde.

  • Catalyst System: The patent specifies a complex catalyst system of acetylacetone titania-copper bromide-benzoic acid for the preceding rearrangement step, and oxides or salts of copper, chromium, silver, manganese, cobalt, or iron for the oxidation. Ensure all components are present and of good quality.

  • Reaction Conditions: Optimize the reaction temperature and pressure as suggested in the literature. For the air oxidation, a temperature of 20-50 °C and pressure of 0.1-0.2 MPa are preferred.

Quantitative Data on Byproduct Formation

Synthetic RouteReactantsReagentsSolventYield of Senecioic AcidKey ByproductsReference
Haloform Reaction Mesityl oxidePotassium hypochlorite (KClO)Dioxane/Water49-53%Chloroform[2]
Oxidation of Aldehyde 3-Methyl-2-butenalAir/Oxygen, Catalyst-82%Unreacted aldehyde

Experimental Protocols

1. Synthesis of Senecioic Acid from Mesityl Oxide (Haloform Reaction)

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Mesityl oxide (freshly distilled)

  • Dioxane

  • Potassium hypochlorite (KClO) solution

  • Sodium bisulfite

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and two reflux condensers, place 200 mL of dioxane, 100 g (1.02 moles) of mesityl oxide, and a solution of 4.6 moles of potassium hypochlorite in 3 L of water.

  • Stir the mixture vigorously. The reaction is exothermic, and within a few minutes, chloroform will begin to reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • Continue stirring for approximately 2.5 hours after the initial vigorous reaction has subsided.

  • Stop the stirrer and allow the layers to separate. Remove the aqueous layer and extract it three times with 100 mL portions of diethyl ether.

  • Combine the ether extracts with the original organic layer. Add a solution of sodium bisulfite to destroy any excess hypochlorite.

  • Separate the ether layer, and wash it with water.

  • Acidify the aqueous layer with hydrochloric acid. The Senecioic acid will precipitate.

  • Cool the mixture in an ice bath to ensure complete precipitation and collect the solid by suction filtration.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization from petroleum ether or water. The yield of the distilled product is 49-53 g (49-53%).

2. Synthesis of Ethyl Senecioate via Horner-Wadsworth-Emmons Reaction

This is a general protocol that can be adapted for the synthesis of ethyl senecioate.

Materials:

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add acetone (1.0 equivalent) dropwise.

  • Let the reaction mixture stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ethyl senecioate can be purified by flash column chromatography.

3. Hydrolysis of Ethyl Senecioate to Senecioic Acid

Materials:

  • Ethyl senecioate

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl senecioate in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 10-20%) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic.

  • The Senecioic acid will precipitate and can be collected by filtration, washed with cold water, and dried.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues in Senecioic acid synthesis.

senecioic_acid_synthesis Synthesis Routes to Senecioic Acid acetone Acetone mesityl_oxide Mesityl Oxide acetone->mesityl_oxide Aldol Condensation ethyl_senecioate Ethyl senecioate acetone->ethyl_senecioate Reformatsky Reaction (via intermediate) acetone->ethyl_senecioate Horner-Wadsworth-Emmons senecioic_acid Senecioic Acid mesityl_oxide->senecioic_acid Haloform Reaction (e.g., KClO) two_methyl_three_butyn_two_ol 2-Methyl-3-butyn-2-ol three_methyl_two_butenal 3-Methyl-2-butenal two_methyl_three_butyn_two_ol->three_methyl_two_butenal Rearrangement three_methyl_two_butenal->senecioic_acid Oxidation (e.g., Air/O2) ethyl_bromoacetate Ethyl bromoacetate ethyl_bromoacetate->ethyl_senecioate Reformatsky Reaction (via intermediate) triethyl_phosphonoacetate Triethyl phosphonoacetate triethyl_phosphonoacetate->ethyl_senecioate Horner-Wadsworth-Emmons ethyl_senecioate->senecioic_acid Hydrolysis

Caption: Common synthetic pathways to Senecioic acid.

troubleshooting_workflow Troubleshooting Workflow for Senecioic Acid Synthesis start Problem Identified (e.g., Low Yield, Impurities) check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions success Problem Resolved check_purity->success If purity was the issue monitor_reaction Monitor Reaction Progress (TLC/GC) check_conditions->monitor_reaction check_conditions->success If conditions were incorrect optimize_reagents Optimize Reagents (Base, Solvent, Catalyst) optimize_reagents->monitor_reaction monitor_reaction->optimize_reagents If reaction is slow or has byproducts purification Improve Purification Method (Distillation, Recrystallization, Chromatography) monitor_reaction->purification If reaction is complete but product is impure purification->success

References

Technical Support Center: Enhancing the Stability of 3-Methyl-2-butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methyl-2-butenoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of these compounds during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and its derivatives?

A1: Based on the α,β-unsaturated carboxylic acid structure, the primary degradation pathways include:

  • Hydrolysis: The ester derivatives are susceptible to hydrolysis, which can be catalyzed by acids or bases, leading to the formation of this compound and the corresponding alcohol.[1]

  • Photodegradation: The double bond in the molecule is susceptible to photo-oxidation and photo-isomerization upon exposure to UV light, potentially leading to the formation of radical species and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decarboxylation or other decomposition reactions. The specific products will depend on the temperature and atmospheric conditions.[2]

  • Oxidation: The double bond is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[3]

Q2: What are the key factors that influence the stability of these compounds?

A2: The stability of this compound and its derivatives is primarily influenced by:

  • pH: The rate of hydrolysis of ester derivatives is highly dependent on the pH of the solution.[4]

  • Temperature: Higher temperatures generally accelerate the rates of all degradation pathways.[2]

  • Light: The intensity and wavelength of light can significantly impact the rate of photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3]

  • Moisture: For solid forms, high humidity can lead to hydrolysis and other physical changes.

Q3: How can I monitor the degradation of this compound derivatives?

A3: The degradation can be monitored by measuring the decrease in the concentration of the parent compound over time using stability-indicating analytical methods such as:

  • High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS).

  • Nuclear Magnetic Resonance (NMR) spectroscopy.

Simultaneously, the appearance of degradation products can be monitored using the same techniques to help elucidate the degradation pathway.

Q4: What are some general strategies to enhance the stability of these compounds?

A4: To enhance stability, consider the following strategies:

  • pH Control: Formulate solutions at a pH where the compound exhibits maximum stability.

  • Use of Antioxidants: Incorporate antioxidants to inhibit oxidative degradation.

  • Light Protection: Store materials in amber-colored containers or protect from light.[1]

  • Temperature Control: Store at recommended low temperatures.

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert gas like nitrogen or argon can prevent oxidation.

  • Formulation with Excipients: Utilize stabilizing excipients in solid or liquid formulations.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue Possible Cause Suggested Solution
Inconsistent degradation rates between replicate experiments. Fluctuation in environmental conditions (temperature, light exposure).Ensure all experimental parameters are strictly controlled. Use a temperature-controlled incubator and shield experiments from ambient light.
Purity of the starting material.Verify the purity of your this compound derivative using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can act as catalysts or inhibitors.
Formation of unexpected degradation products. Presence of reactive impurities in solvents or reagents.Use high-purity solvents and reagents. Perform control experiments with the solvent and reagents alone to identify any potential interfering species.
Complex, multi-step degradation pathway.Employ a variety of analytical techniques (e.g., LC-MS, GC-MS/MS, NMR) to identify and characterize all major and minor degradation products.
No observable degradation under expected stress conditions. The compound is more stable than anticipated.Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH, higher light intensity). Be aware that overly harsh conditions may lead to non-relevant degradation pathways.[2]
Analytical method is not sensitive enough.Optimize the analytical method to improve its sensitivity and limit of detection. This may involve sample pre-concentration or using a more sensitive detector.
Discoloration or precipitation of the sample upon storage. Oxidative degradation or formation of insoluble degradation products.Store under an inert atmosphere and protect from light. Add an appropriate antioxidant. For solutions, consider adjusting the pH or using a co-solvent to maintain the solubility of potential degradants.

Quantitative Stability Data

While specific quantitative stability data for this compound under a wide range of conditions is not extensively published, the following table provides a general overview of expected stability based on the behavior of similar α,β-unsaturated carboxylic acids and esters. Actual degradation rates should be determined experimentally for your specific derivative and formulation.

Stress Condition Parameter Range Expected Stability of this compound Expected Stability of Ester Derivatives Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CGenerally stableSignificant degradation This compound, corresponding alcohol
Alkaline Hydrolysis 0.1 M NaOH, 60°CForms a saltRapid and significant degradation Salt of this compound, corresponding alcohol
Oxidative Stress 3% H₂O₂, RTModerate degradationModerate degradationEpoxides, aldehydes, ketones, and further oxidized species
Thermal Stress 80°C (solid)Potential for decarboxylation and decompositionPotential for decompositionIsoprene, CO₂, and other fragmentation products
Photostability ICH Q1B conditionsPotential for isomerization and oxidationPotential for isomerization and oxidationIsomers, oxidative degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.

1. Sample Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for up to 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours.

  • Thermal Degradation (Solid): Expose the solid compound to 80°C for up to 48 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for up to 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sampling and Analysis:

  • At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

4. Data Analysis:

  • Plot the concentration of the parent compound versus time to determine the degradation rate.

  • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound derivatives from their degradation products.

1. Initial HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound and expected degradation products absorb (e.g., determined by UV scan).

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject a mixture of the unstressed and stressed samples.

  • Optimize the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.

3. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation Pathways

cluster_0 This compound Derivative (Ester) cluster_1 Degradation Pathways cluster_2 Degradation Products Parent This compound Ester Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H₂O Oxidation Oxidation (O₂, H₂O₂) Parent->Oxidation [O] Photodegradation Photodegradation (UV Light) Parent->Photodegradation Thermal Thermal Stress Parent->Thermal Δ Acid_Alcohol This compound + Alcohol Hydrolysis->Acid_Alcohol Oxidized_Products Epoxides, Aldehydes, Ketones Oxidation->Oxidized_Products Photodegradation->Oxidized_Products Isomers Geometric Isomers Photodegradation->Isomers Decarboxylation_Products Isoprene, CO₂ Thermal->Decarboxylation_Products

Caption: Potential degradation pathways for this compound esters.

Experimental Workflow for Stability Testing

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Prep Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Alkaline (0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Determine Degradation Rate & Identify Products HPLC->Data

Caption: General workflow for a forced degradation study.

Troubleshooting Logic

cluster_storage Storage Issues cluster_purity Purity Issues cluster_formulation Formulation Issues Start Instability Observed (e.g., Degradation, Discoloration) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Purity Verify Purity of Starting Material Start->Check_Purity Check_Formulation Examine Formulation (pH, Excipients) Start->Check_Formulation Optimize_Storage Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Gas Check_Storage->Optimize_Storage Purify Re-purify Material Check_Purity->Purify Adjust_pH Adjust pH to Optimal Range Check_Formulation->Adjust_pH Add_Stabilizer Add Stabilizers (e.g., Antioxidants) Check_Formulation->Add_Stabilizer End Stability Enhanced Optimize_Storage->End Purify->End Adjust_pH->End Add_Stabilizer->End

Caption: Troubleshooting logic for addressing instability issues.

References

Technical Support Center: Resolution of 3-Methyl-2-butenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for improving the resolution of 3-Methyl-2-butenoic acid isomers and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the relevant isomers of "this compound"?

While this compound, (CH3)2C=CHCOOH, itself does not have geometric (cis/trans) isomers due to two identical methyl groups on one of the double-bonded carbons, the closely related 2-Methyl-2-butenoic acid is a classic example of geometric isomerism. These isomers are commonly encountered and require separation:

  • Angelic acid : The (Z) or cis-isomer.[1]

  • Tiglic acid : The (E) or trans-isomer.[1]

These two compounds have different physical properties and biological activities, making their effective separation crucial.[1] This guide will address the separation of these geometric isomers, as well as the general principles for resolving enantiomers of chiral carboxylic acids.

Q2: What are the primary strategies for separating geometric (cis/trans) isomers like Angelic and Tiglic Acid?

Separating cis/trans isomers is challenging due to their similar chemical properties. Key strategies include:

  • Fractional Crystallization : This method exploits small differences in the melting points and solubilities of the isomers.[2][3] For instance, angelic acid and tiglic acid have slightly different melting points, which can be leveraged for separation through careful cooling and crystallization from a suitable solvent.[2]

  • Chromatography (HPLC & GC) : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques. By selecting the appropriate stationary phase (column) and mobile phase, the small differences in polarity and shape between the isomers can be used to achieve separation.[4]

  • Selective Adsorption : Using adsorbents like synthetic chabazite (a type of molecular sieve) can selectively adsorb one isomer from a liquid mixture, allowing the other to pass through.[5]

Q3: How can I resolve a racemic mixture (enantiomers) of a chiral carboxylic acid?

When dealing with a chiral carboxylic acid (a 50:50 mixture of two enantiomers), the following methods are most common:

  • Diastereomeric Salt Crystallization : This is the most traditional and widely used method.[6] The racemic acid is reacted with a single, pure enantiomer of a chiral base (the resolving agent).[7] This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by crystallization.[7][8]

  • Chiral Chromatography : This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus separate.[9] This is often used for both analytical and preparative-scale separations.

  • Enzymatic Resolution : This method uses an enzyme that selectively catalyzes a reaction with only one of the enantiomers in the racemic mixture. This converts one enantiomer into a different compound, which can then be easily separated from the unreacted enantiomer.

Method Selection Workflow

The choice of strategy depends on the type of isomers you are trying to separate. The following workflow can guide your decision-making process.

start Mixture of Carboxylic Acid Isomers is_type What is the isomer type? start->is_type cis_trans Geometric (Cis/Trans) e.g., Angelic/Tiglic Acid is_type->cis_trans  Geometric enantiomers Enantiomers (Racemic Mixture) is_type->enantiomers  Enantiomeric m1 Fractional Crystallization cis_trans->m1 m2 HPLC / GC (non-chiral column) cis_trans->m2 m3 Selective Adsorption cis_trans->m3 m4 Diastereomeric Salt Crystallization enantiomers->m4 m5 Chiral Chromatography (HPLC / SFC) enantiomers->m5 m6 Enzymatic Resolution enantiomers->m6

Caption: Decision workflow for selecting an appropriate isomer resolution method.

Troubleshooting Guides

Chiral Chromatography (HPLC/SFC)

Q: I am seeing poor peak resolution or no separation on my chiral column. How can I improve this? A: Poor resolution is a common challenge in method development. Consider the following adjustments:

  • Verify Method Parameters : First, ensure that the mobile phase composition, flow rate, and column temperature match the intended protocol.[9]

  • Change Mobile Phase : The choice of solvent is critical. If using normal phase (e.g., heptane/ethanol), try altering the percentage of the alcohol modifier.[10] For reversed-phase, adjust the organic modifier percentage or the buffer pH.[10] Sometimes switching the mode entirely (e.g., from normal phase to polar organic mode) is necessary.[9][10]

  • Optimize Flow Rate : Lowering the flow rate generally increases the interaction time with the chiral stationary phase, which can enhance resolution, although it will increase the run time.[9][10][11]

  • Adjust Temperature : Temperature affects the separation kinetics. Screening a range of temperatures (e.g., 10°C to 40°C) can help find the optimal condition.[9][11] Lower temperatures often improve resolution but may increase backpressure.[9]

  • Select a Different Column : Not all chiral stationary phases (CSPs) work for all compounds. If optimization fails, you may need to screen different types of chiral columns.[9]

Q: My column pressure is suddenly very high. What should I do? A: A sudden pressure increase typically indicates a blockage, most often at the column inlet frit.[12]

  • Reverse Flush the Column : Disconnect the column and reverse the direction of flow. Pumping a solvent through in the reverse direction can dislodge particulate matter from the inlet frit.[12]

  • Check Sample Preparation : Ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, the mobile phase.[12] Injecting a sample in a much stronger solvent can cause it to precipitate on the column.

  • Filter Samples : Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove any particulates.

start Poor HPLC Peak Resolution check1 Verify Mobile Phase Composition & Freshness start->check1 check2 Optimize Flow Rate (Try Lowering) check1->check2 No Improvement sub1 Is composition correct? Is it freshly prepared? check1->sub1 check3 Adjust Column Temperature check2->check3 No Improvement sub2 Lower flow rate often increases resolution. check2->sub2 check4 Add Mobile Phase Modifier (e.g., TFA, TEA for peak shape) check3->check4 No Improvement sub3 Try a range (e.g., 10-40°C). Lower T often helps. check3->sub3 check5 Screen Different Chiral Columns (CSPs) check4->check5 No Improvement

Caption: A stepwise troubleshooting workflow for poor HPLC enantiomer resolution.
Diastereomeric Salt Crystallization

Q: My diastereomeric salts are not crystallizing from solution. What can I do? A: Failure to crystallize is a common roadblock. Here are several troubleshooting steps:

  • Screen More Solvents : The solubility of diastereomeric salts is highly dependent on the solvent.[13] Systematically screen a wide range of solvents with varying polarities. A mixture of solvents is often required to find the optimal solubility difference between the two diastereomers.[13]

  • Increase Concentration : Carefully evaporate some of the solvent to create a supersaturated solution, which is necessary for crystallization.[13] Be cautious not to evaporate too much, as this can cause both diastereomers to precipitate together.[13]

  • Vary the Temperature : Try slow cooling, allowing the solution to stand at room temperature, or even gentle heating followed by very slow cooling to encourage crystal formation.[13]

  • Introduce a Seed Crystal : If you have a tiny crystal from a previous attempt, adding it to the supersaturated solution can induce widespread crystallization.[13]

  • Try Different Resolving Agents : Not all chiral resolving agents will form crystalline salts with a given carboxylic acid. It is common to screen several different agents to find one that works well.[6][13]

Q: I obtained crystals, but the enantiomeric excess (ee%) is low after recovery. Why? A: Low ee% indicates that the crystals were not diastereomerically pure.

  • Incomplete Separation : The solubility difference between the two diastereomeric salts may not be large enough in your chosen solvent system, leading to co-precipitation.[13] Try re-crystallizing the solid one or more times to improve purity.

  • Solid Solution Formation : In some cases, the two diastereomers can incorporate into the same crystal lattice, forming a "solid solution".[14] This makes separation by simple crystallization very difficult and may require extensive screening of solvents and conditions to overcome.

  • Racemization : The chiral center of your carboxylic acid or resolving agent might be unstable under the experimental conditions (e.g., high temperature, strong acid/base), leading to a loss of optical purity.[13]

Quantitative Data Summary

Table 1: Example HPLC Conditions for Isomer Separation

Analyte Column Mobile Phase Flow Rate (mL/min) Temperature (°C) Resolution (Rs)
cis/trans-2-Butene-1,4-diol (S,S)-Whelk-O 1 Hexane:Ethanol (97:3) 1.0 Ambient 2.61[4]
cis/trans-Lafutidine ChiraSpher Hexane:Ethanol:THF:DEA (92:3:5:0.1) 1.0 Ambient 1.89[4]
Racemic Carboxylic Acid Chirobiotic V MeOH + 0.1% Acetic Acid + 0.1% TEA 1.0 25 Variable[10]

| Racemic Carboxylic Acid | Astec CYCLOBOND | ACN + 20mM Ammonium Acetate (pH 5) | 1.0 | 25 | Variable[10] |

DEA: Diethylamine, TEA: Triethylamine, THF: Tetrahydrofuran, ACN: Acetonitrile, MeOH: Methanol. Data is representative of typical starting conditions.

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general methodology. Specific quantities, solvents, and temperatures must be optimized for each unique carboxylic acid.

  • Salt Formation :

    • Dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution, often with gentle warming to ensure complete dissolution.[13]

  • Crystallization :

    • Allow the solution to cool slowly to room temperature. If no crystals form, cool it further in an ice bath or refrigerator.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Allow the crystals to form completely (this can take several hours to days).

  • Isolation and Purification :

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals. At this stage, you have one of the diastereomeric salts in enriched form.

    • To improve diastereomeric purity, the crystals can be recrystallized from a fresh portion of the solvent.

  • Recovery of the Enantiomer :

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., 2M HCl) to a low pH (~pH 2). This will protonate the carboxylic acid, causing it to precipitate if it is not water-soluble, or allow for its extraction.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous salt (like MgSO₄), filter, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.

  • Analysis :

    • Determine the enantiomeric excess (ee%) of the recovered acid using chiral HPLC or by measuring its specific rotation.

G racemic Racemic Carboxylic Acid (R-COOH + S-COOH) salt_formation 1. Salt Formation in Solvent racemic->salt_formation base Chiral Base (e.g., R-Amine) base->salt_formation diastereomers Mixture of Diastereomeric Salts (R-COOH:R-Amine) (S-COOH:R-Amine) salt_formation->diastereomers crystallization 2. Slow Cooling & Crystallization diastereomers->crystallization filtration 3. Filtration crystallization->filtration solid Solid Crystals (Less Soluble Salt, e.g., R-R) filtration->solid liquid Mother Liquor (More Soluble Salt, e.g., S-R) filtration->liquid acidification 4. Acidification (HCl) solid->acidification extraction 5. Organic Extraction acidification->extraction product Pure Enantiomer (e.g., R-COOH) extraction->product

Caption: Experimental workflow for diastereomeric salt crystallization.

References

Preventing degradation of Senecioic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Senecioic acid during sample preparation for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Senecioic acid and why is it prone to degradation?

Senecioic acid, also known as 3-Methylcrotonic acid or 3,3-Dimethylacrylic acid, is an unsaturated short-chain fatty acid.[1][2] Its carbon-carbon double bond and carboxylic acid functional group make it susceptible to various degradation pathways, including oxidation, thermal decomposition, and reactions under certain pH conditions.

Q2: What are the primary factors that can cause Senecioic acid degradation during sample preparation?

The main factors contributing to the degradation of Senecioic acid are:

  • Exposure to light and oxygen: This can lead to oxidation of the double bond.

  • Elevated temperatures: High temperatures can cause thermal decomposition, potentially leading to decarboxylation.

  • Extreme pH conditions: Both strongly acidic and basic conditions can promote hydrolysis or other reactions.

  • Presence of metal ions: Metal ions can catalyze oxidative degradation.

Q3: How should I store my Senecioic acid samples to ensure stability?

For long-term storage, solid Senecioic acid should be stored at -20°C, where it can be stable for up to three years. For stock solutions, it is recommended to store them at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solutions. For short-term storage of solutions (up to one month), -20°C is suitable.[1]

Q4: What are the recommended solvents for preparing Senecioic acid solutions?

Dimethyl sulfoxide (DMSO) and methanol are commonly used solvents. When using DMSO, it is crucial to use a fresh, moisture-free grade, as absorbed moisture can reduce solubility.[1] For analytical purposes, solvents compatible with the chosen method (e.g., HPLC-MS) such as methanol, acetonitrile, or water are recommended.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of Senecioic acid Degradation during sample processing: Exposure to heat, light, or extreme pH.Work in a controlled environment. Minimize exposure to direct light by using amber vials. Perform extractions and other steps on ice or at reduced temperatures. Ensure the pH of the sample remains within a stable range (ideally slightly acidic).
Oxidation: Presence of oxygen and/or metal ions.Degas solvents before use. Consider working under an inert atmosphere (e.g., nitrogen). Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Appearance of unexpected peaks in chromatogram Formation of degradation products: This could be due to oxidation, thermal degradation, or reaction with sample matrix components.Review the entire sample preparation workflow for potential stressors. Use forced degradation studies (e.g., exposure to acid, base, peroxide, heat, light) to identify potential degradation products and their retention times.
Isomerization: The double bond in Senecioic acid might shift under certain conditions.Maintain consistent and mild sample preparation conditions. Avoid prolonged exposure to harsh chemicals or high energy sources.
Poor peak shape or inconsistent retention time Interaction with the analytical column: The carboxylic acid group can interact with the stationary phase.Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of the carboxylic acid group. This typically improves peak shape and retention time consistency in reversed-phase chromatography.
Sample matrix effects: Other components in the sample may interfere with the analysis.Employ a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC-UV/MS Analysis

This protocol outlines a general procedure for preparing biological or aqueous samples containing Senecioic acid for analysis.

Materials:

  • Sample containing Senecioic acid

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • Amber HPLC vials

Procedure:

  • Sample Collection and Storage: Collect samples and store them immediately at -80°C until analysis to minimize degradation.

  • Thawing: Thaw samples on ice.

  • Internal Standard Spiking: Add a known amount of internal standard to the sample.

  • Protein Precipitation (if applicable): For biological samples like plasma or serum, add 3 volumes of ice-cold methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Acidification: Acidify the supernatant by adding formic acid to a final concentration of 0.1%. This helps to stabilize the carboxylic acid in its protonated form.

  • Filtration: Filter the sample through a 0.45 µm syringe filter into an amber HPLC vial.

  • Analysis: Analyze the sample immediately or store it at 4°C in the autosampler for a short period.

Protocol 2: Derivatization for Enhanced Sensitivity and Stability (for GC-MS or LC-MS/MS)

Derivatization can improve the chromatographic properties and detection sensitivity of Senecioic acid. This is an example using a common derivatizing agent.

Materials:

  • Sample extract containing Senecioic acid

  • Derivatizing agent (e.g., N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 3-nitrophenylhydrazine (3-NPH))

  • Pyridine

  • Solvent for extraction (e.g., diethyl ether)

Procedure:

  • Sample Extraction: Perform a liquid-liquid extraction of the acidified sample with a suitable organic solvent like diethyl ether.

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Reconstitute the dried extract in a solution containing the derivatizing agents (e.g., 3-NPH and EDC in a suitable solvent with pyridine).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes) to allow the reaction to complete.

  • Quenching: Stop the reaction by adding a quenching solution, such as an acidic buffer.

  • Extraction of Derivatives: Extract the derivatized Senecioic acid into an organic solvent.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in a solvent compatible with the analytical instrument.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Senecioic Acid

FormStorage TemperatureDurationReference
Solid Powder-20°CUp to 3 years[1]
Stock Solution (in DMSO)-80°CUp to 1 year[1]
Stock Solution (in DMSO)-20°CUp to 1 month[1]
Processed Samples (in autosampler)4°C< 24 hoursGeneral best practice

Table 2: Typical Analytical Conditions for Senecioic Acid Analysis

ParameterHPLC-UVHPLC-MS/MS
Column C18 reversed-phaseC18 reversed-phase
Mobile Phase Acidified water/acetonitrile or methanol gradientAcidified water/acetonitrile or methanol gradient
Acid Modifier 0.1% Formic Acid or Phosphoric Acid0.1% Formic Acid
Detection Wavelength (UV) ~210-220 nmN/A
Ionization Mode (MS) N/AElectrospray Ionization (ESI), Negative Mode
Typical Injection Volume 5-20 µL1-10 µL

Visualizations

degradation_pathways cluster_degradation Degradation Pathways SA Senecioic Acid Oxidation Oxidation (Light, O2, Metal Ions) SA->Oxidation Thermal Thermal Degradation (Heat) SA->Thermal pH_Instability pH Instability (Strong Acid/Base) SA->pH_Instability DP1 Oxidized Products (e.g., epoxides, aldehydes) Oxidation->DP1 DP2 Decarboxylation Product (Isoprene) Thermal->DP2 DP3 Hydrolysis/Addition Products pH_Instability->DP3

Caption: Potential degradation pathways of Senecioic acid.

sample_prep_workflow Start Sample Collection Storage Store at -80°C Start->Storage Thaw Thaw on Ice Storage->Thaw Spike Spike Internal Standard Thaw->Spike Precipitate Protein Precipitation (e.g., cold Methanol) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Acidify Acidify (e.g., 0.1% Formic Acid) Supernatant->Acidify Filter Filter (0.45 µm) Acidify->Filter Analyze Inject for LC-MS Analysis Filter->Analyze

Caption: Recommended workflow for Senecioic acid sample preparation.

References

Validation & Comparative

A Comparative Guide to GC-MS and HPLC Methods for 3,3-Dimethylacrylic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,3-Dimethylacrylic acid, a key intermediate in various metabolic pathways and industrial processes, is crucial for research and development. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative performance data, and offer insights to help you select the most suitable method for your specific analytical needs.

At a Glance: GC-MS vs. HPLC for 3,3-Dimethylacrylic Acid Analysis

FeatureGC-MSHPLC
Principle Separation of volatile compounds in the gas phase, with detection by mass spectrometry.Separation of compounds in the liquid phase, with detection typically by UV-Vis spectroscopy.
Sample Volatility Requires derivatization to increase volatility.Suitable for non-volatile and thermally sensitive compounds.
Sensitivity Generally offers high sensitivity.Sensitivity is detector-dependent.
Selectivity High, due to mass fragmentation patterns.Good, can be optimized with column and mobile phase selection.
Sample Throughput Can be lower due to the derivatization step.Generally higher.
Instrumentation Cost Higher initial investment.Lower initial investment.
Primary Advantage Definitive compound identification through mass spectral data.Versatility for a wide range of analytes without derivatization.

Performance Comparison

The following table summarizes typical performance characteristics for the analysis of short-chain unsaturated carboxylic acids, which are structurally similar to 3,3-Dimethylacrylic acid, using GC-MS and HPLC. These values can serve as a general guideline for what to expect when analyzing 3,3-Dimethylacrylic acid.

ParameterGC-MS (with TMS Derivatization)HPLC-DAD
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 - 5 mg/L~0.14 mg/mL
Limit of Quantification (LOQ) 0.1 - 15 mg/L[1]~0.44 mg/mL[2][3]
Precision (RSD) 1.7 - 12.8%[1]< 5%
Accuracy (Recovery) 31 - 119%[1]76 - 96%[2][3]

Note: The provided data is based on studies of short-chain carboxylic acids and may vary for 3,3-Dimethylacrylic acid. Method optimization and validation are essential for achieving desired performance.

Experimental Workflows

The general workflow for analyzing 3,3-Dimethylacrylic acid using either GC-MS or HPLC involves several key steps, from sample preparation to data analysis.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Detection Detection (MS or DAD) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

General analytical workflow for 3,3-Dimethylacrylic acid analysis.

Experimental Protocols

GC-MS Method with TMS Derivatization

This method is highly sensitive and provides structural confirmation of the analyte. It requires a derivatization step to make the 3,3-Dimethylacrylic acid volatile for gas chromatography.

1. Sample Preparation and Derivatization:

  • Extraction: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the organic acids.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine to the dried extract.[4]

    • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 3,3-Dimethylacrylic acid.[4]

    • Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Electron Ionization (EI) with full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

HPLC Method

This method is versatile and does not require derivatization, making it suitable for high-throughput analysis.

1. Sample Preparation:

  • Extraction: Similar to the GC-MS method, LLE or SPE can be used to clean up the sample.

  • Reconstitution: After extraction and evaporation of the solvent, reconstitute the sample in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a Newcrom R1 column.[5][6]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% phosphoric acid or 0.1% formic acid.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Logical Relationship of Method Selection

The choice between GC-MS and HPLC for 3,3-Dimethylacrylic acid analysis depends on the specific requirements of the study. The following diagram illustrates the decision-making process.

Start Start: Need to analyze 3,3-Dimethylacrylic acid HighSensitivity High Sensitivity & Definitive ID Required? Start->HighSensitivity HighThroughput High Sample Throughput Needed? HighSensitivity->HighThroughput No GCMS Choose GC-MS HighSensitivity->GCMS Yes HPLC Choose HPLC HighThroughput->HPLC Yes HighThroughput->HPLC No (Consider HPLC for simplicity)

Decision tree for selecting an analytical method.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of 3,3-Dimethylacrylic acid.

  • GC-MS is the preferred method when high sensitivity and definitive identification are paramount. The requirement for derivatization adds a step to the sample preparation but provides excellent selectivity and the ability to confirm the analyte's identity through its mass spectrum.

The ultimate decision should be based on a careful consideration of the analytical goals, sample matrix, available instrumentation, and the desired level of sensitivity and specificity. For any chosen method, thorough validation is crucial to ensure accurate and reliable results.

References

A Comparative Study on the Biological Activity of 3-Methyl-2-butenoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-Methyl-2-butenoic acid and its common esters, including methyl, ethyl, and isopentyl esters. The information presented herein is a synthesis of available data on these and structurally related compounds, intended to guide further research and drug development efforts. While direct comparative studies are limited, this document outlines the expected trends in biological activity and provides the necessary experimental frameworks for their validation.

Introduction

This compound, also known as senecioic acid, is a naturally occurring monounsaturated short-chain fatty acid found in various plants. It and its ester derivatives are recognized for their diverse biological activities, ranging from antimicrobial and insecticidal to potential anti-inflammatory and cytotoxic effects. Esterification of the parent acid alters its physicochemical properties, such as lipophilicity, which can significantly influence its biological efficacy and potential therapeutic applications.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of the biological activity of this compound and its esters are not extensively available in peer-reviewed literature. However, based on studies of similar short-chain fatty acids and their ester derivatives, a general trend can be anticipated. Esterification typically increases lipophilicity, which may enhance cell membrane permeability and, consequently, biological activity. The following tables provide an illustrative comparison based on these expected trends. Note: These values are hypothetical and should be experimentally verified.

Table 1: Comparative Cytotoxicity (IC₅₀, µM)

CompoundMammalian Cell Line (e.g., HEK293)Insect Cell Line (e.g., Sf9)
This compound> 1000500
Methyl 3-methyl-2-butenoate800250
Ethyl 3-methyl-2-butenoate750200
Isopentyl 3-methyl-2-butenoate600100

This table illustrates the potential for esters of this compound to exhibit selective cytotoxicity, with higher toxicity towards insect cells compared to mammalian cells, a property suggested by their use in pesticides.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Candida albicans (Fungus)
This compound12864256
Methyl 3-methyl-2-butenoate6432128
Ethyl 3-methyl-2-butenoate321664
Isopentyl 3-methyl-2-butenoate16832

This table suggests that the antimicrobial activity may increase with the alkyl chain length of the ester, potentially due to enhanced penetration of microbial cell membranes.

Table 3: Comparative Anti-inflammatory Activity (IC₅₀, µM)

CompoundNitric Oxide (NO) Production in LPS-stimulated MacrophagesCOX-2 Enzyme Inhibition
This compound200> 500
Methyl 3-methyl-2-butenoate150450
Ethyl 3-methyl-2-butenoate100400
Isopentyl 3-methyl-2-butenoate50300

This table hypothesizes that esterification may enhance the anti-inflammatory properties by increasing cellular uptake and interaction with intracellular targets.

Experimental Protocols

To facilitate the validation of the comparative biological activities, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed adherent cells (e.g., HEK293 for mammalian, Sf9 for insect) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and its esters in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at the optimal temperature and CO₂ concentration for the specific cell line.

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Test: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus, C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism and broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture and Seeding: Culture murine macrophage cells (e.g., RAW 264.7) and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow the cells to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Collect the supernatant from each well.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control. Calculate the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound and its esters are not fully elucidated, studies on other short-chain fatty acids (SCFAs) suggest potential mechanisms for their anti-inflammatory effects. The NF-κB and MAPK signaling pathways are key regulators of inflammation and are likely targets.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. SCFAs have been shown to inhibit NF-κB activation, thereby reducing inflammation.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation cluster_nucleus NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Inhibitor This compound & Esters (Hypothesized) Inhibitor->IKK Inhibits

NF-κB Signaling Pathway in Inflammation
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. The key MAPK families involved in inflammation are ERK, JNK, and p38. Activation of these pathways leads to the production of pro-inflammatory cytokines. Some anti-inflammatory compounds exert their effects by inhibiting the phosphorylation and activation of MAPKs.

MAPK_Signaling_Pathway MAPK Signaling Pathway in Inflammation LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases Activates MAPKKK MAPKKK Upstream_Kinases->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production Transcription_Factors->Pro_inflammatory_Cytokines Induces Inhibitor This compound & Esters (Hypothesized) Inhibitor->MAPKK Inhibits

MAPK Signaling Pathway in Inflammation

Experimental Workflow

A logical workflow for the comparative study of this compound and its esters is crucial for generating robust and comparable data.

Experimental_Workflow Experimental Workflow for Comparative Biological Activity cluster_synthesis Compound Preparation cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Comparison Acid This compound Esters Synthesis of Esters (Methyl, Ethyl, Isopentyl) Acid->Esters Purification Purification & Characterization (NMR, MS) Esters->Purification Cytotoxicity Cytotoxicity Assays (MTT on Mammalian & Insect Cells) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC against Bacteria & Fungi) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO & COX-2 Inhibition) Purification->Anti_inflammatory Data_Analysis IC₅₀ / MIC Determination & Statistical Analysis Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Signaling Signaling Pathway Analysis (NF-κB & MAPK Western Blots) Anti_inflammatory->Signaling Anti_inflammatory->Data_Analysis Signaling->Data_Analysis Comparison Comparative Analysis of Acid vs. Esters Data_Analysis->Comparison

Experimental Workflow for Comparative Study

Conclusion

This guide provides a framework for the comparative study of the biological activities of this compound and its esters. While direct comparative data is sparse, the provided information on related compounds and detailed experimental protocols offer a solid foundation for future research. The potential for these compounds to exhibit selective cytotoxicity, broad-spectrum antimicrobial activity, and anti-inflammatory effects warrants further investigation. The elucidation of their mechanisms of action, particularly their impact on key inflammatory signaling pathways, will be crucial for the development of novel therapeutic agents.

A Guide to Inter-Laboratory Comparison of 3,3-Dimethylacrylic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 3,3-Dimethylacrylic acid quantification. As no formal, publicly available inter-laboratory study for this specific analyte exists, this document outlines the essential protocols and data presentation structures to enable researchers to initiate and execute such a comparison. The objective is to facilitate the standardization and harmonization of analytical methods for this important metabolite across different laboratories.

3,3-Dimethylacrylic acid, also known as 3-methylcrotonic acid, is a key intermediate in the metabolic pathway of the branched-chain amino acid, leucine.[1][2] Its accurate quantification is crucial in the study of various metabolic disorders, such as Isovaleric Acidemia, which results from a deficiency in the enzyme isovaleryl-CoA dehydrogenase.[3][4][5][6]

Comparative Overview of Quantification Methods

The two primary analytical techniques suitable for the quantification of 3,3-Dimethylacrylic acid in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/LC-MS)
Principle Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile analytes.Separation of compounds in a liquid phase followed by detection (e.g., UV, MS).
Sample Type Urine, Plasma, SerumUrine, Plasma, Serum
Derivatization Typically required to increase volatility and thermal stability (e.g., silylation).May not be necessary, but can be used to improve chromatographic properties or ionization efficiency.
Sensitivity High, especially with selected ion monitoring (SIM).High to very high, particularly with tandem mass spectrometry (MS/MS).
Specificity High, based on retention time and mass fragmentation pattern.High, based on retention time and mass-to-charge ratio (and fragmentation in MS/MS).
Throughput Moderate, can be limited by longer run times and sample preparation.Generally higher than GC-MS due to faster separation times.
Instrumentation Widely available in analytical laboratories.Widely available; LC-MS/MS offers superior performance but at a higher cost.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols can serve as a starting point for laboratories participating in a comparison study.

Quantification of 3,3-Dimethylacrylic Acid by GC-MS

1. Sample Preparation and Derivatization:

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3,3-Dimethylacrylic acid) to a measured volume of the biological sample (e.g., 1 mL of urine or plasma).

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.[7]

2. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of 70-90°C, followed by a ramp to 250-280°C.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the 3,3-Dimethylacrylic acid-TMS derivative and the internal standard.

3. Quantification:

  • Generate a calibration curve by analyzing standards of known concentrations of 3,3-Dimethylacrylic acid that have undergone the same extraction and derivatization process.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Determine the concentration of 3,3-Dimethylacrylic acid in the samples from the calibration curve.

Quantification of 3,3-Dimethylacrylic Acid by HPLC/LC-MS

1. Sample Preparation:

  • Internal Standard: Add a known amount of an internal standard to the sample.

  • Protein Precipitation: For plasma or serum, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.

  • Dilution: For urine, a simple dilution with the initial mobile phase may be sufficient.

2. HPLC/LC-MS Analysis:

  • Chromatography:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI), typically in negative ion mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for tandem mass spectrometry, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

3. Quantification:

  • Construct a calibration curve using standards prepared in a matrix similar to the samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration in the unknown samples using the linear regression from the calibration curve.

Inter-Laboratory Study Design

A successful inter-laboratory comparison requires a well-defined workflow. The following diagram illustrates a typical process.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Study Design & Protocol Development B Participant Recruitment & Registration A->B C Preparation & Distribution of Test Materials B->C D Sample Analysis by Participating Laboratories C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results E->F G Issuance of Performance Report F->G G->A Feedback for Future Rounds

Caption: A typical workflow for an inter-laboratory comparison study.

Metabolic Pathway of 3,3-Dimethylacrylic Acid

3,3-Dimethylacrylic acid is an intermediate in the catabolism of the essential amino acid L-Leucine. The pathway is crucial for energy production.

G cluster_error Metabolic Block in Isovaleric Acidemia Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA (3,3-Dimethylacryloyl-CoA) IsovalerylCoA->MC_CoA IVD Block Deficient IVD Enzyme MC_Carboxy 3-Methylglutaconyl-CoA MC_CoA->MC_Carboxy MCC HMG_CoA HMG-CoA MC_Carboxy->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate AcetylCoA Acetyl-CoA HMG_CoA->AcetylCoA

Caption: The metabolic pathway of L-Leucine catabolism showing the position of 3,3-Dimethylacrylic acid.

Data Presentation for Comparison

To objectively compare the performance of different laboratories and methods, all quantitative data should be summarized in a structured format. Below is a hypothetical table illustrating how such data could be presented.

Table 1: Hypothetical Inter-Laboratory Comparison Data for 3,3-Dimethylacrylic Acid Quantification

Laboratory IDMethodSample IDAssigned Value (µM)Reported Value (µM)Bias (%)Z-Score
Lab 01GC-MSQC-Low15.014.5-3.3-0.5
Lab 01GC-MSQC-High75.076.21.60.2
Lab 02LC-MS/MSQC-Low15.015.32.00.3
Lab 02LC-MS/MSQC-High75.073.8-1.6-0.2
Lab 03GC-MSQC-Low15.016.17.31.1
Lab 03GC-MSQC-High75.079.56.00.8
Lab 04LC-MS/MSQC-Low15.014.8-1.3-0.2
Lab 04LC-MS/MSQC-High75.075.50.70.1

Note: Bias (%) is calculated as ((Reported Value - Assigned Value) / Assigned Value) * 100. Z-scores are calculated based on the consensus mean and standard deviation from all participating laboratories.

By adopting standardized protocols and a uniform data reporting structure, the research community can enhance the reliability and comparability of 3,3-Dimethylacrylic acid quantification, ultimately benefiting both basic research and clinical applications.

References

Validation of a bioassay for testing the efficacy of Senecioic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioassays for evaluating the efficacy of Senecioic acid derivatives. It includes detailed experimental protocols, comparative data with alternative compounds, and visualizations of relevant biological pathways.

Senecioic acid and its derivatives have garnered significant interest for their potential antioxidant and anti-inflammatory properties.[1][2][3] Validating the biological activity of these compounds requires robust and reproducible bioassays. This guide outlines key in vitro assays, compares the efficacy of Senecioic acid derivatives with other well-established antioxidant and anti-inflammatory compounds, and provides detailed methodologies to ensure reliable and consistent results.

Comparative Analysis of Bioactive Compounds

To contextualize the efficacy of Senecioic acid derivatives, their performance in various bioassays is compared with that of known antioxidant and anti-inflammatory agents: Quercetin, Ferulic acid, and Rosmarinic acid. The following tables summarize the available quantitative data from preclinical studies.

Antioxidant Activity
Compound/DerivativeDPPH Radical Scavenging Activity (IC50)Cellular Antioxidant Activity (ROS Inhibition)Reference
(S)-7,4′-O-disenecioylnaringenin >50% inhibition at 1 µMSignificant increase in GSH[1][2][3]
Naringenin ~76% inhibition at 1 µMSignificant increase in GSH[1][2][3]
Quercetin Potent scavenging activitySignificant reduction of intracellular ROS[4][5][6]
Ferulic Acid Potent scavenging activity76% antioxidant activity at 100 µg/ml[7][8][9]
Rosmarinic Acid Potent scavenging activityEffective in reducing ROS levels[10][11][12]
Anti-inflammatory Activity
Compound/DerivativeNitric Oxide (NO) InhibitionPro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6)Reference
(S)-7,4′-O-disenecioylnaringenin Significant reduction in LPS-induced NO production-[1][2][3]
Naringenin Significant reduction in LPS-induced NO production-[1][2][3]
Quercetin Significant reduction of NO levelsSignificant inhibition of TNF-α (~28.25%) and IL-6 (~32.25%) at 10 µM[4]
Ferulic Acid 74% inhibition of NO production at 100 µg/mlSuppression of iNOS, COX-2, TNF-α, and IL-6[7][8][9]
Rosmarinic Acid Inhibition of iNOS expressionReduction of inflammatory cytokines[10][13][14]
Cytotoxicity
Compound/DerivativeCell Viability (MTT Assay)Cell LineReference
Senecioic acid ester derivatives (1-100 µM) Not toxicRat cortical astrocytes[1][2][3]
Quercetin Non-toxic at effective concentrationsRAW 264.7 macrophages[4]
Ferulic Acid Non-toxic at effective concentrationsRAW 264.7 macrophages[9]
Rosmarinic Acid ---

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the validation of Senecioic acid derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical decays, and the change in absorbance is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent and protect it from light.

    • In a 96-well plate, add a defined volume of various concentrations of the test compound.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a control (solvent with DPPH) and a blank (solvent only).

    • Incubate the plate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay determines cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and incubate until they reach the desired confluence.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm.

    • Express cell viability as a percentage of the untreated control cells.

Griess Assay for Nitric Oxide (NO) Determination

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Protocol:

    • Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix equal volumes of the supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Intracellular Glutathione (GSH) Assay using Monochlorobimane (MCB)

This fluorescent assay quantifies the levels of reduced glutathione, a key intracellular antioxidant.

  • Principle: Monochlorobimane is a cell-permeable dye that fluoresces upon binding to GSH. The fluorescence intensity is proportional to the intracellular GSH concentration.

  • Protocol:

    • Culture cells in a 96-well black plate with a clear bottom.

    • Treat the cells with the test compound for the desired duration.

    • Prepare a working solution of Monochlorobimane (e.g., 50 µM in buffer).

    • Add the MCB working solution to each well and incubate at 37°C for 30 minutes.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~470 nm.

Immunofluorescence for Glial Fibrillary Acidic Protein (GFAP) Expression

This technique is used to visualize and quantify the expression of GFAP, a marker for astrocyte activation, which is a hallmark of neuroinflammation.

  • Principle: Specific primary antibodies bind to GFAP, and fluorescently labeled secondary antibodies bind to the primary antibodies, allowing for visualization by fluorescence microscopy.

  • Protocol:

    • Culture astrocytes on coverslips in a 24-well plate.

    • Treat the cells with an inflammatory stimulus (e.g., LPS) with or without the test compound.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.25% Triton X-100).

    • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum).

    • Incubate with a primary antibody against GFAP.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the fluorescence intensity or the number of GFAP-positive cells.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the bioactivity of Senecioic acid derivatives is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by these compounds and a typical experimental workflow for their validation.

experimental_workflow cluster_preparation Compound Preparation cluster_assays Bioassay Validation cluster_analysis Data Analysis Compound Senecioic Acid Derivative Synthesis Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Alternatives Alternative Compounds (Quercetin, Ferulic Acid, etc.) Alternatives->Cytotoxicity Antioxidant Antioxidant Assays (DPPH, GSH) Cytotoxicity->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Griess, GFAP) Cytotoxicity->Anti_inflammatory Data Data Collection & Comparison Antioxidant->Data Anti_inflammatory->Data

Experimental workflow for validating Senecioic acid derivatives.

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Senecioic_Acid Senecioic Acid Derivatives Senecioic_Acid->IKK inhibits?

NF-κB signaling pathway in inflammation.

MAPK_pathway Stress Oxidative Stress ASK1 ASK1 Stress->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Nucleus Nucleus AP1->Nucleus translocation Genes Inflammatory & Apoptotic Gene Expression Nucleus->Genes Senecioic_Acid Senecioic Acid Derivatives Senecioic_Acid->ASK1 inhibits?

MAPK signaling pathway in response to stress.

Nrf2_pathway Oxidants Oxidants / Electrophiles Keap1 Keap1 Oxidants->Keap1 inactivates Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive sequesters for degradation Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active release & activation Nucleus Nucleus Nrf2_active->Nucleus translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Genes Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Genes Senecioic_Acid Senecioic Acid Derivatives Senecioic_Acid->Nrf2_active activates?

Nrf2 antioxidant response pathway.

References

Comparison of different extraction techniques for 3-Methyl-2-butenoic acid from soil

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Extraction of 3-Methyl-2-butenoic Acid from Soil

The efficient extraction of this compound from complex soil matrices is a critical step for accurate quantification in environmental and agricultural research. This volatile short-chain fatty acid plays a role in various biological and chemical processes within the soil ecosystem. This guide provides a comparative overview of three prominent extraction techniques: Headspace Solid-Phase Microextraction (HS-SPME), Ultrasound-Assisted Solvent Extraction (UASE), and Supercritical Fluid Extraction (SFE), offering insights into their principles, performance, and procedural workflows.

Quantitative Comparison of Extraction Techniques

The selection of an appropriate extraction technique depends on several factors, including the desired analytical sensitivity, sample throughput, and the availability of specialized equipment. The following table summarizes the key performance metrics for the discussed methods based on available literature for similar analytes.

FeatureHeadspace Solid-Phase Microextraction (HS-SPME)Ultrasound-Assisted Solvent Extraction (UASE)Supercritical Fluid Extraction (SFE)
Recovery Rate 91.15% to 108.1% (for long-chain fatty acids in soil)[1]Comparable with existing methods for various organic analytes[2]76.9% to 98.6% (for PAHs from soil)[3]
Extraction Time 30 - 60 minutes[4]15 - 40 minutes[2][5]< 1 hour[6]
Solvent Consumption None (solvent-free)[4][7]Low to moderate (e.g., hexane, dichloromethane, ethanol)[8]Primarily CO2 (green solvent), small amounts of co-solvents may be used[3]
Equipment Cost Low to moderateLowHigh
Sample Throughput High (amenable to automation)HighModerate
Selectivity High (dependent on fiber coating)Moderate to low (co-extraction of matrix components)High (tunable by modifying pressure and temperature)
Environmental Impact Low (solvent-free)Moderate (dependent on solvent choice)Low (use of non-toxic CO2)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each extraction technique, synthesized from established methods for similar analytes in soil.

Headspace Solid-Phase Microextraction (HS-SPME)

This method is a solvent-free technique that utilizes a coated fiber to adsorb volatile and semi-volatile analytes from the headspace above the sample.[4][7][9]

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • Heating block or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Place a known amount of soil (e.g., 2-5 g) into a headspace vial.

  • For enhanced extraction, the soil can be moistened with a small amount of water and the pH can be adjusted to the acidic range to promote the volatilization of the acid.

  • Seal the vial with a septum cap.

  • Place the vial in a heating block or water bath and equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[4]

  • Expose the SPME fiber to the headspace of the vial by piercing the septum with the SPME needle and depressing the plunger.

  • Allow the fiber to be exposed for a predetermined extraction time (e.g., 30-60 minutes) to adsorb the analytes.[4]

  • Retract the fiber into the needle and withdraw it from the vial.

  • Immediately insert the SPME needle into the hot injector of the GC-MS for thermal desorption of the analytes onto the analytical column.

Ultrasound-Assisted Solvent Extraction (UASE)

UASE utilizes high-frequency sound waves to create cavitation bubbles in a solvent, which enhances the disruption of the soil matrix and the dissolution of the target analyte.[8][10]

Materials:

  • Ultrasonic bath or probe sonicator

  • Centrifuge tubes

  • Extraction solvent (e.g., hexane, dichloromethane, ethanol)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • GC-MS or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Weigh a specific amount of soil (e.g., 5-10 g) into a centrifuge tube.

  • Add a measured volume of the selected extraction solvent to the tube.

  • Place the tube in an ultrasonic bath or immerse the tip of a sonicator probe into the slurry.

  • Apply ultrasonic energy for a defined period (e.g., 15-30 minutes) at a controlled temperature.[5]

  • After sonication, separate the solid and liquid phases by centrifugation.

  • Carefully decant the supernatant (extract) into a clean vial.

  • The extraction process can be repeated with fresh solvent to improve recovery.

  • Concentrate the combined extracts using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis by GC-MS or HPLC.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned for selective extraction.[3][6]

Materials:

  • Supercritical Fluid Extractor

  • Extraction vessel

  • High-pressure pump for CO2

  • Co-solvent pump (optional)

  • Collection vial

  • GC-MS or HPLC

Procedure:

  • Pack the soil sample into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired supercritical pressure (e.g., 100-300 atm).

  • Heat the extraction vessel to the desired temperature (e.g., 40-80°C).

  • If necessary, a co-solvent (e.g., methanol) can be added to the CO2 stream to enhance the extraction of more polar compounds.[3]

  • Allow the supercritical fluid to pass through the sample for a specific duration (dynamic extraction) or hold it in the vessel for a period (static extraction) before collection.

  • Decompress the supercritical fluid, causing the CO2 to return to a gaseous state and the extracted analytes to precipitate in a collection vial.

  • Dissolve the collected extract in a suitable solvent for subsequent analysis by GC-MS or HPLC.

Visualizing the Workflows

The following diagrams illustrate the logical steps involved in each extraction technique.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis soil_sample Soil Sample vial Place in Headspace Vial soil_sample->vial seal Seal Vial vial->seal equilibrate Equilibrate in Heater seal->equilibrate expose_fiber Expose SPME Fiber equilibrate->expose_fiber desorb Thermal Desorption in GC-MS expose_fiber->desorb analyze Quantify this compound desorb->analyze

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

UASE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis soil_sample Soil Sample add_solvent Add Solvent soil_sample->add_solvent sonicate Ultrasonication add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant concentrate Concentrate Extract collect_supernatant->concentrate reconstitute Reconstitute concentrate->reconstitute inject Inject into GC-MS/HPLC reconstitute->inject analyze Quantify this compound inject->analyze

Caption: Workflow for Ultrasound-Assisted Solvent Extraction (UASE).

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection cluster_analysis Analysis soil_sample Soil Sample pack_vessel Pack Extraction Vessel soil_sample->pack_vessel pressurize_heat Pressurize & Heat with CO2 pack_vessel->pressurize_heat extract Static/Dynamic Extraction pressurize_heat->extract decompress Decompress CO2 extract->decompress collect_extract Collect Precipitated Extract decompress->collect_extract dissolve Dissolve in Solvent collect_extract->dissolve inject Inject into GC-MS/HPLC dissolve->inject analyze Quantify this compound inject->analyze

Caption: Workflow for Supercritical Fluid Extraction (SFE).

References

Navigating the Analytical Landscape: A Comparative Guide to Validated Methods for Senecioic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides a comprehensive comparison of a validated analytical method for Senecioic acid, a key organic compound, offering insights into its performance and detailed experimental protocols to support rigorous scientific investigation.

Unveiling the Method: A Validated LC-MS/MS Approach for Short-Chain Fatty Acids

While specific validated methods exclusively for Senecioic acid are not abundantly detailed in publicly accessible literature, a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the direct analysis of a panel of short-chain fatty acids (SCFAs) in various biological matrices. Given that Senecioic acid is an unsaturated short-chain fatty acid, the principles and performance of this method provide a strong and relevant benchmark.

This direct LC-MS/MS technique offers significant advantages over traditional gas chromatography-mass spectrometry (GC-MS) methods, primarily by eliminating the need for sample derivatization, which streamlines sample preparation and reduces analysis time.

Performance at a Glance: Accuracy and Precision

The performance of this validated LC-MS/MS method for a range of SCFAs, which would be applicable to Senecioic acid, is summarized below. Accuracy is presented as the percentage of quantification accuracy, while precision is indicated by the intra- and inter-day relative standard deviation (RSD).

AnalyteAccuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Acetate92 - 120%<12%<20%
Propionate92 - 120%<12%<20%
Butyrate92 - 120%<12%<20%
Isobutyrate92 - 120%<12%<20%
Valerate92 - 120%<12%<20%
Isovalerate92 - 120%<12%<20%
Lactate92 - 120%<12%<20%
Data extrapolated from a validated method for short-chain fatty acids, providing a benchmark for Senecioic acid analysis.[1][2][3]

Under the Microscope: Detailed Experimental Protocols

To ensure reproducibility and facilitate the adoption of this methodology, the detailed experimental protocol for the validated LC-MS/MS analysis of short-chain fatty acids is provided below.

Sample Preparation

A fast and simple sample preparation procedure is a key feature of this method. The protocol is as follows:

  • Tissue Homogenization: For tissue samples, homogenize in a suitable buffer.

  • Protein Precipitation: For biological fluids like plasma, perform protein precipitation.

  • Centrifugation: Centrifuge the samples to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Internal Standard Spiking: Add an isotopically labeled internal standard to the supernatant to correct for matrix effects and variations in instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The prepared samples are then analyzed using an LC-MS/MS system with the following conditions:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient of aqueous and organic solvents, typically with a weak acid additive to improve peak shape.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: A small volume of the prepared sample is injected.

    • Run Time: A short LC runtime of approximately 10 minutes is achievable.[1][2][3]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

Visualizing the Workflow: From Sample to Result

To provide a clear overview of the analytical process, the following diagram illustrates the general workflow of a validated LC-MS/MS method for the quantification of Senecioic acid and other short-chain fatty acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Protein Precipitation Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant IS_Spiking Internal Standard Spiking Supernatant->IS_Spiking LC_Separation LC Separation IS_Spiking->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Result Final Result Quantification->Result

Validated LC-MS/MS Workflow for Senecioic Acid Analysis.

Concluding Remarks

The presented validated LC-MS/MS method for short-chain fatty acids provides a robust, accurate, and precise framework for the quantification of Senecioic acid in various biological matrices. By eliminating the need for derivatization, this direct analysis approach offers a streamlined workflow, making it an attractive alternative to traditional GC-MS methods. The detailed experimental protocol and performance data herein serve as a valuable resource for researchers seeking to implement reliable and efficient analytical strategies for Senecioic acid and related compounds in their studies.

References

Comparative Metabolomics of Plant Species with Varying Levels of 3-Methyl-2-butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plant species known to produce derivatives of 3-Methyl-2-butenoic acid, commonly known as tiglic acid, and its stereoisomer, angelic acid. The focus is on the quantitative comparison of their respective esters, which are significant components of the plants' essential oils and contribute to their bioactive properties. This document summarizes key quantitative data, details the experimental protocols for their analysis, and provides visual representations of the analytical workflow and relevant biosynthetic pathways.

Quantitative Comparison of this compound Derivatives

The following table summarizes the quantitative data on the esters of tiglic acid and angelic acid found in the essential oils of Anthemis nobilis (Roman Chamomile) and Pelargonium graveolens (Geranium). The data is compiled from gas chromatography-mass spectrometry (GC-MS) analyses reported in the scientific literature.

Plant SpeciesCommon NamePlant PartCompound (Ester of)Relative Abundance (%)Reference
Anthemis nobilisRoman ChamomileFlowersIsobutyl angelate (Angelic acid)37.22[1]
2-Methylbutyl angelate (Angelic acid)18.71[1]
Methylallyl angelate (Angelic acid)11.85[1]
Pelargonium graveolensGeraniumLeavesPhenyl ethyl tiglate (Tiglic acid)1.90[2]
Geranyl tiglate (Tiglic acid)1.84[2]
Geranyl tiglate (Tiglic acid)1.682[3]

It is important to note that the essential oil of Roman chamomile flowers is particularly rich in esters of both angelic and tiglic acids, with some reports indicating a combined concentration of up to 85%.[4]

Experimental Protocols

The methodologies outlined below are standard procedures for the extraction and quantitative analysis of volatile compounds, including esters of this compound, from plant materials.

1. Plant Material and Essential Oil Extraction (Hydrodistillation)

  • Plant Material: Aerial parts of the plants, such as flowers for Anthemis nobilis and leaves for Pelargonium graveolens, are collected.[3][4] The material is typically dried before extraction.

  • Hydrodistillation: The dried plant material is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus. This process isolates the volatile essential oil from the plant matrix. The yield of the essential oil is calculated based on the weight of the dried plant material.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the standard instrument for the separation and identification of the individual components of the essential oil.[5][6]

  • Chromatographic Separation:

    • Column: A capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[7]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to a final temperature of around 240-250°C.[7][8]

    • Injection: A small volume of the essential oil, diluted in a suitable solvent like methanol, is injected into the GC.[7]

  • Mass Spectrometry Detection and Quantification:

    • Ionization: Electron impact (EI) ionization at 70 eV is standard.

    • Identification: The identification of individual compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds in mass spectral libraries (e.g., NIST) and published literature.[9]

    • Quantification: The relative percentage of each compound is calculated from the area of its corresponding peak in the total ion chromatogram.[2] For absolute quantification, a validated method with calibration curves for each analyte is required.[5]

Visualizations

The following diagrams illustrate the experimental workflow for comparative metabolomics of plant essential oils and a simplified representation of the biosynthetic origin of this compound.

Experimental_Workflow cluster_collection Plant Material Collection cluster_extraction Essential Oil Extraction cluster_analysis Metabolite Analysis cluster_data Data Processing & Comparison Plant1 Plant Species 1 (e.g., Anthemis nobilis) Extraction Hydrodistillation Plant1->Extraction Plant2 Plant Species 2 (e.g., Pelargonium graveolens) Plant2->Extraction GCMS GC-MS Analysis Extraction->GCMS DataProcessing Peak Identification & Quantification GCMS->DataProcessing Comparison Comparative Analysis DataProcessing->Comparison

Figure 1: Experimental workflow for comparative metabolomics of plant essential oils.

Biosynthesis_Pathway Threonine Threonine Isoleucine Isoleucine Biosynthesis Threonine->Isoleucine Pyruvate Pyruvate Pyruvate->Isoleucine Isoleucine_cat Isoleucine Catabolism Isoleucine->Isoleucine_cat Tiglyl_CoA Tiglyl-CoA Isoleucine_cat->Tiglyl_CoA Tiglic_Acid This compound (Tiglic Acid) Tiglyl_CoA->Tiglic_Acid

Figure 2: Simplified biosynthetic origin of this compound from isoleucine metabolism.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2-butenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 3-Methyl-2-butenoic acid, tailored for researchers, scientists, and drug development professionals.

This compound, also known as senecioic acid, is a corrosive compound that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1][3] Adherence to proper disposal protocols is crucial to mitigate these risks.

Key Safety and Handling Information

Before handling this compound, it is imperative to be familiar with its properties and hazards.

PropertyData
Synonyms 3,3-Dimethylacrylic acid, Senecioic acid, 3-Methylcrotonic acid[1][2][4]
CAS Number 541-47-9[1][4][5]
Molecular Formula C5H8O2[2][4]
Molecular Weight 100.12 g/mol [2][4]
Appearance White to orange to green powder and chunks[5]
Melting Point 65-70 °C[5]
Boiling Point 195-197 °C[2]
Hazards Causes skin irritation and serious eye damage.[1] May cause respiratory irritation.[1][3] Corrosive.[2]

Step-by-Step Disposal Protocol

The primary principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.[6] The following steps provide a clear guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][7]

  • If there is a risk of inhalation, use a full-face respirator.[7]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and closed container.[1][6][8] Plastic containers are often preferred for chemical waste.[8]

  • Ensure the container is compatible with the chemical.

  • Store the waste container in a designated satellite accumulation area at or near the point of generation.[8]

  • Do not mix this compound with incompatible wastes.[6] Specifically, keep chlorinated and non-chlorinated solvents separate.[9]

3. Disposal Method:

  • Do not dispose of this compound down the drain or in regular trash.[7][10]

  • The recommended disposal method is to engage a licensed professional waste disposal service.[1]

  • One approved method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical scrubber.[1]

  • Treat all surplus and non-recyclable solutions containing this acid as hazardous waste.[1]

4. Handling Spills:

  • In the event of a spill, evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, pick up and arrange disposal without creating dust.[1]

  • Sweep up the solid material and place it in a suitable, closed container for disposal.[1]

5. Empty Containers:

  • A container that held this compound is considered empty when all waste has been removed by standard practice, with no more than 1 inch of residue remaining.[6]

  • Even "empty" containers should have their labels removed or defaced before being discarded as regular trash.[11]

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 3-Methyl-2-butenoic Acid Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Accidental Spill? start->spill collect Collect in Labeled, Closed, Compatible Container ppe->collect storage Store in Designated Satellite Accumulation Area collect->storage disposal_decision Disposal Method? storage->disposal_decision contact_vendor Contact Licensed Waste Disposal Company disposal_decision->contact_vendor Professional Disposal follow_instructions Follow Vendor's Instructions for Packaging and Pickup contact_vendor->follow_instructions end End: Waste Properly Disposed follow_instructions->end spill->ppe No spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->ppe

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.

References

Personal protective equipment for handling 3-Methyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 3-Methyl-2-butenoic acid (CAS 541-47-9). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Chemical Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent eye contact.[1][3] A face shield offers additional protection against splashes.
Hand Chemical-Resistant GlovesImpervious gloves, such as nitrile or butyl rubber, must be worn.[3][4] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[1]
Body Laboratory Coat or Chemical-Resistant ApronA standard laboratory coat is the minimum requirement. For larger quantities, a chemical-resistant apron or suit is recommended.[1][4]
Respiratory N95 Respirator or Air-Purifying RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[3] This is particularly important if handling the solid in a way that generates dust or if working outside of a certified chemical fume hood.[1][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to ensuring safety.

1. Engineering Controls and Emergency Preparedness:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

2. Safe Handling Practices:

  • PPE Inspection: Before beginning work, inspect all PPE for any signs of damage and replace if necessary.

  • Transfer: When transferring the chemical, use appropriate tools like a spatula or scoop to avoid generating dust.[1]

  • Avoid Contact: Take measures to avoid contact with skin and eyes, as well as the formation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2]

  • The storage area should be designated for combustible solids.[1]

  • Protect from direct sunlight and sources of ignition.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All disposable PPE, contaminated labware, and other materials that have come into contact with this compound must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[1] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulations: Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains.[1][3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][5] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1][5]

Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_disposal_decontamination Disposal & Decontamination Evacuate Evacuate Spill Area Alert Alert Supervisor and Safety Personnel Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size and Risk Ignition->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect Material with Spark-Proof Tools Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Dispose_PPE Dispose of Contaminated PPE Decontaminate->Dispose_PPE

Caption: Workflow for handling a chemical spill.

References

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Retrosynthesis Analysis

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3-Methyl-2-butenoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.